molecular formula C47H89N2O9P B15135333 18:1 Caproylamine PE

18:1 Caproylamine PE

Número de catálogo: B15135333
Peso molecular: 857.2 g/mol
Clave InChI: OVCGTEBXOCFVEO-OHRCZFALSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

18:1 Caproylamine PE is a useful research compound. Its molecular formula is C47H89N2O9P and its molecular weight is 857.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C47H89N2O9P

Peso molecular

857.2 g/mol

Nombre IUPAC

[(2R)-3-[2-(6-aminohexanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C47H89N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-46(51)55-42-44(43-57-59(53,54)56-41-40-49-45(50)36-32-31-35-39-48)58-47(52)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44H,3-16,21-43,48H2,1-2H3,(H,49,50)(H,53,54)/b19-17-,20-18-/t44-/m1/s1

Clave InChI

OVCGTEBXOCFVEO-OHRCZFALSA-N

SMILES isomérico

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC

SMILES canónico

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCN)OC(=O)CCCCCCCC=CCCCCCCCC

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 18:1 Caproylamine PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:1 Caproylamine PE, chemically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), is a functionalized phospholipid of significant interest in biomedical research and drug development.[1] Its unique structure, featuring a primary amine on the headgroup, allows for a variety of chemical modifications and imparts specific physicochemical properties that are advantageous for applications such as liposomal drug delivery and immunological studies. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies, and its role in biological signaling pathways.

Core Physicochemical Properties

The distinct characteristics of this compound arise from its combination of a dioleoyl lipid backbone and a caproylamine-modified phosphoethanolamine headgroup. While specific experimental data for some properties of this exact molecule are not widely published, we can infer and supplement with data from its constituent parts and structurally similar lipids.

Quantitative Data Summary
PropertyValueSource/Comment
Chemical Name 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)Avanti Polar Lipids
Synonyms This compoundBroadPharm, MedChemExpress
Molecular Formula C₄₇H₈₉N₂O₉PBroadPharm
Molecular Weight 857.19 g/mol Avanti Polar Lipids, BroadPharm
Physical State Likely a waxy solid or viscous liquid at room temperature.Inferred from the physical state of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).
Solubility Soluble in chloroform (B151607) and other organic solvents. Poorly soluble in aqueous solutions.General property of N-acylated phosphatidylethanolamines.
Melting Point Not explicitly reported. The melting point of the parent lipid, DOPE (18:1 PE), is -16°C. The acylation of the headgroup may alter this value.Based on data for 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine.
pKa of Primary Amine Not explicitly reported. The pKa of the primary amine in similar aliphatic amines is typically in the range of 9.5-11.0. The local chemical environment in the lipid headgroup will influence the exact value.General range for primary alkylamines.
Critical Micelle Concentration (CMC) Not explicitly reported. For diacyl phospholipids, the CMC is generally very low (in the micromolar to nanomolar range) as they preferentially form bilayers (liposomes) rather than micelles.General behavior of diacyl phospholipids.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of this compound. Below are protocols for key experiments.

Liposome Preparation via Thin-Film Hydration

This is a common method for preparing liposomes incorporating this compound.

Methodology:

  • Lipid Film Formation:

    • Dissolve this compound and any other desired lipids (e.g., cholesterol, helper lipids) in an organic solvent such as chloroform in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) pre-heated to a temperature above the phase transition temperature of the lipid with the highest melting point.

    • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Experimental Workflow for Liposome Preparation

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction dissolve Dissolve Lipids in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Add Aqueous Buffer dry->hydrate agitate Agitation (Vortexing) hydrate->agitate size Sonication or Extrusion agitate->size

Caption: Workflow for preparing liposomes using the thin-film hydration method.

Competitive ELISA for Lipid-CD1d Binding

This assay can be used to assess the binding affinity of this compound to CD1d molecules.

Methodology:

  • Plate Coating:

    • Coat a high-binding 96-well plate with a capture antibody (e.g., anti-human IgG Fc) overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Add recombinant CD1d-Fc fusion protein to the wells and incubate for 1-2 hours at room temperature.

  • Competitive Binding:

    • In a separate plate, pre-incubate a known concentration of a biotinylated lipid tracer (e.g., a known CD1d ligand) with varying concentrations of the competitor lipid (this compound).

    • Transfer the lipid mixtures to the CD1d-coated plate and incubate for 2-4 hours at room temperature.

  • Detection:

    • Wash the plate to remove unbound lipids.

    • Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and incubate for 1 hour at room temperature.

    • Wash the plate thoroughly.

    • Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color change is observed.

    • Stop the reaction with a stop solution (e.g., 2M H₂SO₄).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). A decrease in signal indicates successful competition by this compound.

Competitive ELISA Workflow

G cluster_0 Plate Preparation cluster_1 Competition cluster_2 Detection coat Coat with Capture Ab block Block Non-specific Sites coat->block cd1d Bind CD1d-Fc block->cd1d preincubate Pre-incubate Biotinylated-Lipid with Competitor Lipid bind Add to CD1d-coated Plate preincubate->bind streptavidin Add Streptavidin-HRP bind->streptavidin substrate Add Substrate streptavidin->substrate read Measure Absorbance substrate->read G cluster_0 Antigen Presenting Cell ER Endoplasmic Reticulum (CD1d Synthesis) Golgi Golgi Apparatus ER->Golgi Surface Cell Surface (Antigen Presentation) Golgi->Surface Endosome Endosome (Lipid Loading) Endosome->Surface Surface->Endosome NKT_Cell NKT Cell Surface->NKT_Cell TCR Recognition Activation NKT Cell Activation (Cytokine Release) NKT_Cell->Activation

References

An In-depth Technical Guide to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), a specific N-acyl-phosphatidylethanolamine (NAPE). While detailed experimental data for this precise molecule is not extensively available in public literature, this document extrapolates its core characteristics, physicochemical properties, and likely biological significance based on the well-understood chemistry of its parent molecule, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and the established knowledge of N-acylated phospholipids (B1166683). This guide also outlines detailed experimental protocols for the synthesis, purification, and analysis of N-acylated phospholipids, which are directly applicable to the study of this compound. Furthermore, it explores the general signaling pathways in which N-acyl-phosphatidylethanolamines are implicated, providing a framework for investigating the functional roles of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine).

Chemical Structure and Properties

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) is a glycerophospholipid. Its structure consists of a glycerol (B35011) backbone esterified with two oleic acid chains at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup at the sn-3 position. The defining feature of this molecule is the N-acylation of the ethanolamine (B43304) headgroup with a hexanoyl chain.

Parent Molecule: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)[1][2][3][4][5][6] N-Acyl Group: Hexanoylamine

Based on the structures of DOPE and hexanoic acid, the predicted chemical structure of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) is presented below.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties

PropertyValue (DOPE)Predicted Change for N-Hexanoyl Derivative
Molecular Formula C41H78NO8P[1][2][3][5]C47H88NO9P
Molecular Weight 744.04 g/mol [1][3][5]~843.19 g/mol
Appearance Yellowish to light yellow or white waxy solid[5]Likely a waxy solid
Solubility Soluble in chloroform[3]Expected to be soluble in nonpolar organic solvents
Storage Temperature -20°C[3][4][5]Recommended at -20°C to prevent degradation

Biological Significance and Signaling Pathways

N-acyl-phosphatidylethanolamines (NAPEs) are a class of phospholipids that serve as precursors to N-acylethanolamines (NAEs), a group of bioactive lipids with diverse physiological roles. The specific biological functions of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) have not been explicitly documented. However, as a NAPE, it is expected to be a substrate for phospholipase D (PLD), leading to the formation of N-hexanoylethanolamine.

The biosynthesis of NAPEs involves the transfer of a fatty acyl group from a donor phospholipid to the amino group of phosphatidylethanolamine (B1630911) (PE), a reaction catalyzed by N-acyltransferases.[7]

General NAPE Biosynthesis and Signaling

The general pathway for the biosynthesis of NAPEs and their conversion to NAEs is a key signaling cascade.

NAPE_Signaling cluster_synthesis NAPE Synthesis cluster_hydrolysis NAE Formation PC Phosphatidylcholine (PC) NAPE N-Acyl-PE (NAPE) (e.g., 1,2-dioleoyl-sn-glycero-3- phosphoethanolamine-N-(hexanoylamine)) PC->NAPE N-Acyltransferase PE Phosphatidylethanolamine (PE) PE->NAPE NAE N-Acylethanolamine (NAE) (e.g., N-Hexanoylethanolamine) NAPE->NAE NAPE-PLD PA Phosphatidic Acid (PA) NAPE->PA Signaling Downstream Signaling NAE->Signaling Receptor Binding

Biosynthesis and signaling pathway of N-acyl-phosphatidylethanolamines.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) are not specifically published. However, established methods for other N-acylated phospholipids can be readily adapted.

Synthesis of N-Hexanoyl-DOPE

A common method for the synthesis of N-acylated phospholipids is the reaction of the parent lysophospholipid with an activated acyl donor.

Synthesis_Workflow start Start Materials dope 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) start->dope hex_chloride Hexanoyl Chloride start->hex_chloride reaction Reaction in Organic Solvent (e.g., Chloroform (B151607)/Methanol) with a base (e.g., Triethylamine) dope->reaction hex_chloride->reaction purification Purification by Silica (B1680970) Gel Chromatography reaction->purification product 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) purification->product end Final Product product->end

General workflow for the synthesis of N-hexanoyl-DOPE.

Methodology:

  • Dissolve 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in a suitable organic solvent (e.g., a mixture of chloroform and methanol).

  • Add a non-nucleophilic base, such as triethylamine, to the solution.

  • Slowly add hexanoyl chloride to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and wash the organic phase with a mild aqueous acid and then with brine.

  • Dry the organic phase over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.

  • Purify the crude product using silica gel column chromatography with a suitable solvent gradient (e.g., a gradient of methanol (B129727) in chloroform).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final product.

Purification and Analysis

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for the purification and quantitative analysis of N-acylated phospholipids.

Table 2: Experimental Protocols for Analysis

TechniqueProtocol
Thin-Layer Chromatography (TLC) Stationary Phase: Silica gel 60 F254 plates. Mobile Phase: Chloroform/Methanol/Water (e.g., 65:25:4, v/v/v). Visualization: Staining with iodine vapor or specific phospholipid stains (e.g., molybdenum blue).
High-Performance Liquid Chromatography (HPLC) Column: Reversed-phase C18 column. Mobile Phase: Gradient elution with a mixture of acetonitrile, methanol, and water containing a modifier like ammonium (B1175870) formate. Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
Mass Spectrometry (MS) Ionization: Electrospray Ionization (ESI) in both positive and negative ion modes. Analysis: Tandem MS (MS/MS) for structural elucidation by observing characteristic fragmentation patterns, such as the neutral loss of the N-acyl group or the phosphoethanolamine headgroup.
Nuclear Magnetic Resonance (NMR) Spectroscopy Solvent: Deuterated chloroform (CDCl3) or a mixture of CDCl3 and deuterated methanol (CD3OD). Analysis: 1H NMR to identify protons on the glycerol backbone, acyl chains, and the ethanolamine headgroup. 13C NMR for carbon skeleton confirmation. 31P NMR to analyze the phosphate (B84403) group environment. The appearance of signals corresponding to the hexanoyl group and the amide proton would confirm the N-acylation.

Conclusion

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) represents a specific molecular species within the broader class of N-acyl-phosphatidylethanolamines. While direct experimental data for this compound is sparse, its chemical nature and biological relevance can be inferred from the extensive knowledge of its parent molecule, DOPE, and the general characteristics of NAPEs. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for researchers to synthesize, purify, and characterize this and other novel N-acylated phospholipids. Further investigation into the specific roles of this molecule in cellular signaling and its potential applications in drug development is warranted.

References

In-Depth Technical Guide: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (CAS 110796-31-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties, handling, and experimental applications of the functionalized lipid with CAS number 110796-31-1, chemically identified as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine). This molecule, also commonly referred to as 18:1 Caproylamine PE, is a derivative of the naturally occurring phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). The modification of the headgroup with a hexanoylamine (caproylamine) moiety imparts unique functionalities, making it a valuable tool in immunological research and for the development of lipid-based drug delivery systems. Its primary application lies in its use as a research tool for studying lipid-protein interactions, particularly in the context of antigen presentation by CD1 molecules.

Chemical and Physical Properties

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) is a complex lipid molecule with a high molecular weight and a significant hydrophobic character due to the two oleic acid chains. The headgroup is modified to introduce a caproylamine group, which can be protonated, influencing the lipid's charge and interaction profile.

Quantitative Physicochemical Data
PropertyValueSource
CAS Number 110796-31-1N/A
Molecular Formula C₄₇H₈₉N₂O₉P[1]
Molecular Weight 857.19 g/mol [1]
Synonyms This compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)[2]
Physical Form Powder[2]
Purity ≥98% to >99% (by TLC)[1][2]
Calculated logP 12.2853[3]
Topological Polar Surface Area (TPSA) 163.48 Ų[3]

Handling and Safety

Proper handling and storage are crucial to maintain the integrity of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine). While a specific Safety Data Sheet (SDS) with comprehensive GHS classifications for this exact CAS number is not consistently available across suppliers, safety precautions can be inferred from SDSs of structurally similar phospholipids (B1166683).

Storage and Stability
  • Storage Temperature: This lipid should be stored at -20°C in a dry, sealed container to prevent degradation.[2]

  • Shipping: It is typically shipped on dry ice to maintain its stability.[2]

Safety Precautions

Based on data for similar lipid molecules, the following general safety precautions should be observed.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Not typically required where adequate ventilation is available. If dust is generated, a NIOSH-approved respirator may be necessary.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Environmental Precautions: Do not allow the product to enter drains.

A definitive GHS classification is not available. However, an SDS for a related biotinylated lipid suggests potential hazards including acute toxicity (oral and inhalation), skin and eye irritation, and potential for carcinogenicity, reproductive toxicity, and organ toxicity with repeated exposure. Therefore, caution is advised.

Experimental Applications and Protocols

The primary documented application of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) is in immunological assays, specifically as a competitor lipid in competitive Enzyme-Linked Immunosorbent Assays (ELISAs) to study the binding of other lipids to CD1d molecules.[4] It is also mentioned for its potential use in the formation of liposomes and artificial antigen-presenting cells (aAPCs).[2][5]

Role in CD1d-Lipid Binding Assays

CD1d is a cell surface glycoprotein (B1211001) that presents lipid antigens to natural killer T (NKT) cells. Understanding which lipids bind to CD1d is crucial for immunology and vaccine development. This compound serves as a useful tool in this context. In a competitive ELISA, it is used as a non-labeled competitor to determine the binding affinity of other, often biotinylated, lipids to CD1d.[4]

CD1d_Binding_Assay Conceptual Diagram of CD1d-Lipid Interaction cluster_presentation Antigen Presentation cluster_assay Competitive Binding Assay CD1d CD1d Molecule NKT_Cell NKT Cell CD1d->NKT_Cell Presents Lipid_Antigen Lipid Antigen (e.g., α-GalCer) Lipid_Antigen->CD1d Binds to Caproylamine_PE This compound (CAS 110796-31-1) Caproylamine_PE->CD1d Competes for Binding

Caption: Interaction of lipids with CD1d and the role of this compound.

Detailed Experimental Protocol: Competitive ELISA for CD1d Binding

This protocol is adapted from methodologies described for determining the affinities of glycolipids to human or mouse CD1d molecules.[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test lipid for binding to CD1d by competing with a known biotinylated lipid probe. This compound can be used as a reference competitor.

Materials:

  • High-binding 96-well ELISA plates

  • Recombinant human or mouse CD1d-dimer protein

  • Anti-mouse IgG Fc antibody (for coating)

  • Detector lipid: 18:1 Biotinyl PE (1,2-Dioleoyl-sn-Glycero-3-Phosphoethanolamine-N-(Biotinyl))

  • Competitor lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (CAS 110796-31-1) or other test lipids

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Plate reader

Methodology:

  • Plate Coating:

    • Coat the wells of a 96-well ELISA plate with anti-mouse IgG Fc antibody overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • CD1d Immobilization:

    • Add recombinant CD1d-dimer protein to the coated wells and incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Binding:

    • Prepare serial dilutions of the competitor lipid (this compound or test lipid).

    • In each well, add a constant concentration of the detector lipid (e.g., 1 µg/mL of 18:1 Biotinyl PE) mixed with the various concentrations of the competitor lipid.

    • Include control wells with only the detector lipid (maximum binding) and wells with no lipids (background).

    • Incubate the plate overnight at 37°C to allow for competitive binding.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Development and Reading:

    • Add TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Plot the absorbance against the log of the competitor lipid concentration.

    • Fit the data to a sigmoid dose-response curve to determine the IC₅₀ value.

ELISA_Workflow start Start coat Coat Plate with Anti-Mouse IgG Fc start->coat wash1 Wash coat->wash1 immobilize Immobilize CD1d-dimer wash1->immobilize wash2 Wash immobilize->wash2 block Block Plate wash2->block wash3 Wash block->wash3 compete Add Competitor Lipid & Biotinylated Detector Lipid (Incubate overnight) wash3->compete wash4 Wash compete->wash4 detect Add Streptavidin-HRP wash4->detect wash5 Wash detect->wash5 develop Add TMB Substrate wash5->develop stop Add Stop Solution develop->stop read Read Absorbance at 450 nm stop->read analyze Analyze Data (Calculate IC₅₀) read->analyze end_node End analyze->end_node

Caption: Workflow for the competitive ELISA protocol.

Involvement in Signaling Pathways

Currently, there is no direct evidence to suggest that 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) is an endogenous signaling molecule that actively participates in or modulates specific intracellular signaling cascades. Its primary role in a biological context, as established in the literature, is that of a tool for studying the binding of lipids to CD1d, which is the initial step in a signaling pathway leading to NKT cell activation.

However, the core structure, phosphatidylethanolamine (B1630911) (PE), is known to be involved in various fundamental cellular processes that are integral to cell signaling:

  • Membrane Fusion and Fission: The conical shape of PE lipids can induce negative curvature in membranes, which is a critical intermediate step in processes like endocytosis, exocytosis, and mitochondrial dynamics.

  • Autophagy: PE is essential for the formation of autophagosomes, a key process in cellular homeostasis and stress responses. The conjugation of PE to Atg8 (LC3 in mammals) is a critical step in autophagosome maturation.

  • Lipid-Induced Endoplasmic Reticulum (ER) Stress: An imbalance in the ratio of major phospholipids like phosphatidylcholine (PC) to PE in the ER membrane can trigger the unfolded protein response (UPR), a major stress signaling pathway.

While this compound is not a direct signaling molecule, its properties as a functionalized lipid make it a candidate for incorporation into lipid nanoparticles (LNPs) for drug or vaccine delivery. In such systems, the overall composition of the LNP, including lipids like this one, can influence the stability, cellular uptake, and subsequent immune response, thereby indirectly impacting signaling outcomes.

Conclusion

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (CAS 110796-31-1) is a specialized, functionalized phospholipid with significant utility in immunological research. While detailed physicochemical and safety data are somewhat limited, its application as a competitive binding agent in CD1d-related assays is well-documented. This guide provides the necessary information for its safe handling and effective use in the laboratory, particularly for researchers and professionals in immunology and drug delivery systems development. Future research may further elucidate its potential roles when incorporated into more complex lipid-based systems.

References

An In-depth Technical Guide to the Stability and Storage of 18:1 Caproylamine PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hexanoylamine). Understanding the chemical stability of this functionalized phospholipid is critical for its effective use in research and pharmaceutical applications, particularly in the development of drug delivery systems such as liposomes and lipid nanoparticles.

Chemical Structure and Properties

This compound is a derivative of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) where the primary amine of the phosphoethanolamine headgroup is acylated with a six-carbon caproyl group. This modification alters the headgroup's charge and hydrogen bonding capacity, which can influence the stability and performance of lipid-based formulations.

PropertyValue
Molecular Formula C₄₇H₈₉N₂O₉P
Molecular Weight 857.2 g/mol
Acyl Chains Two oleoyl (B10858665) chains (18:1)
Headgroup N-Caproyl-phosphoethanolamine

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on supplier information and general knowledge of phospholipid stability.

ParameterRecommended ConditionExpected Stability
Temperature -20°CUp to 1 year
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation
Form As a solid or in an organic solventPrevents hydrolysis
Light Exposure Protected from lightMinimizes photo-oxidation

While stable for short periods at ambient temperatures, such as during shipping, prolonged exposure to higher temperatures, oxygen, and light will accelerate degradation.

Primary Degradation Pathways

The chemical stability of this compound is primarily influenced by two degradation pathways: hydrolysis of the ester and phosphodiester bonds, and oxidation of the unsaturated oleoyl chains.

Hydrolysis

Hydrolysis can occur at the ester linkages of the oleoyl chains and the phosphodiester bond of the headgroup. This process is catalyzed by both acidic and basic conditions.

  • Ester Hydrolysis: Leads to the formation of free oleic acid and lyso-phospholipids.

  • Phosphodiester Hydrolysis: Can cleave the headgroup, although this is generally slower than ester hydrolysis.

The N-caproyl amide bond is generally more stable to hydrolysis than the ester bonds under physiological conditions.

Oxidation

The double bonds in the two oleoyl (18:1) chains are susceptible to oxidation by atmospheric oxygen. This is a free-radical chain reaction that can be initiated by light, heat, or the presence of metal ions. Oxidation leads to the formation of various degradation products, including hydroperoxides, aldehydes, and ketones, which can alter the physical and chemical properties of the lipid and any formulation it is part of.

This compound This compound Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products H₂O, H⁺/OH⁻ Oxidation Products Oxidation Products This compound->Oxidation Products O₂, Light, Heat, Metal Ions Free Oleic Acid Free Oleic Acid Hydrolysis Products->Free Oleic Acid Lyso-PE-Caproylamine Lyso-PE-Caproylamine Hydrolysis Products->Lyso-PE-Caproylamine Lipid Hydroperoxides Lipid Hydroperoxides Oxidation Products->Lipid Hydroperoxides Aldehydes & Ketones Aldehydes & Ketones Oxidation Products->Aldehydes & Ketones

Primary degradation pathways of this compound.

Factors Influencing Stability

Several environmental factors can significantly impact the rate of degradation of this compound.

FactorEffect on StabilityMitigation Strategy
Temperature Higher temperatures accelerate both hydrolysis and oxidation.Store at -20°C for long-term storage.
pH Both acidic and basic conditions increase the rate of hydrolysis.Maintain a neutral pH (6.5-7.5) in aqueous formulations.
Oxygen Essential for the oxidation of unsaturated acyl chains.Store under an inert atmosphere; use antioxidants in formulations.
Light Can initiate and accelerate photo-oxidation.Protect from light by using amber vials or storing in the dark.
Metal Ions Transition metals (e.g., Fe, Cu) can catalyze oxidation.Use chelating agents (e.g., EDTA) in buffer solutions.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, particularly within a formulation, a comprehensive stability testing program should be implemented.

Long-Term and Accelerated Stability Study Design

A typical stability study involves storing the lipid or its formulation under controlled conditions and analyzing its purity at predetermined time points.

Study TypeStorage ConditionsTime Points
Long-Term -20°C ± 5°C0, 3, 6, 9, 12, 18, 24 months
Accelerated 4°C ± 2°C0, 1, 2, 3, 6 months
Forced Degradation 40°C ± 2°C / 75% RH ± 5% RH0, 1, 2, 4 weeks
Analytical Methodology: HPLC with ELSD or CAD

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact lipid from its degradation products. Due to the lack of a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for detection.

Sample Preparation:

  • Accurately weigh and dissolve the lipid sample in a suitable organic solvent (e.g., chloroform/methanol mixture).

  • For formulated lipids (e.g., in liposomes), an extraction step may be necessary.

  • Dilute the sample to an appropriate concentration for HPLC analysis.

HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid

  • Gradient: A time-gradient from a higher polarity to a lower polarity mobile phase composition.

  • Flow Rate: 1.0 mL/min

  • Detector: ELSD or CAD

Analysis:

  • Monitor the peak area of the intact this compound over time.

  • Identify and quantify any significant degradation products.

cluster_0 Stability Study Setup cluster_1 Analysis Sample Preparation Sample Preparation Storage Conditions Storage Conditions Sample Preparation->Storage Conditions Time Point Sampling Time Point Sampling Storage Conditions->Time Point Sampling HPLC Analysis HPLC Analysis Time Point Sampling->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation Stability Assessment Stability Assessment Data Interpretation->Stability Assessment

General workflow for a stability assessment study.

Conclusion

The stability of this compound is paramount for its successful application in research and drug development. By adhering to the recommended storage conditions of -20°C under an inert atmosphere and protected from light, the integrity of the lipid can be maintained for at least one year. For formulated products, careful control of pH and the inclusion of antioxidants can further mitigate degradation. A robust stability testing program utilizing appropriate analytical methods is crucial to ensure the quality and performance of this functionalized phospholipid throughout its lifecycle.

An In-depth Technical Guide to Headgroup Modified Lipids for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of headgroup modified lipids, their application in bioconjugation, and the creation of functionalized liposomal systems for advanced therapeutic and diagnostic purposes.

Introduction to Headgroup Modified Lipids for Bioconjugation

Liposomes are versatile, self-assembling vesicles composed of a lipid bilayer enclosing an aqueous core, making them ideal carriers for both hydrophobic and hydrophilic molecules.[1] To enhance their utility in targeted drug delivery, diagnostics, and as research tools, the liposome (B1194612) surface can be functionalized with various biomolecules, such as antibodies, peptides, and nucleic acids.[2][3] This is achieved by incorporating lipids with chemically modified headgroups that provide reactive sites for bioconjugation.[4] These modifications allow for the covalent or high-affinity attachment of targeting ligands, which can steer the liposome to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target effects.[5][6] The choice of headgroup modification dictates the bioconjugation strategy and significantly influences the stability, biocompatibility, and overall performance of the resulting liposomal formulation.[4]

Commonly Used Headgroup Modifications and their Chemistries

The selection of a suitable headgroup-modified lipid is contingent on the functional groups present on the biomolecule to be conjugated and the desired stability of the resulting linkage. The following sections detail the most prevalent classes of headgroup-modified lipids used for bioconjugation.

Maleimide-Functionalized Lipids

Maleimide-functionalized lipids are widely used for their ability to react specifically with thiol (sulfhydryl) groups, which are present in the cysteine residues of proteins and peptides.[7][8] This reaction, a Michael addition, forms a stable thioether bond.[9][10] The specificity and efficiency of the maleimide-thiol reaction under mild, aqueous conditions make it a popular choice for conjugating antibodies and other proteins to the liposome surface.[10][11][12] Lipids such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Maleimide) are commonly used, where the PEG linker enhances the stability and circulation time of the liposome and provides a spacer for the conjugated ligand.[10][11]

Biotinylated Lipids

Biotinylated lipids leverage the exceptionally strong and specific non-covalent interaction between biotin (B1667282) and avidin (B1170675) (or its analogues like streptavidin and neutravidin).[13][14][15] This interaction is one of the strongest known non-covalent biological interactions, making it a robust method for attaching avidin-conjugated molecules to the liposome surface.[13] Alternatively, the liposome can be decorated with avidin (via a different conjugation chemistry) and then used to capture biotinylated molecules. This strategy is versatile and has been employed in various biosensor and drug delivery applications.[13][15] A potential drawback is the immunogenicity of avidin, though less immunogenic analogues like neutravidin can be used.[15]

"Clickable" Lipids for Bioorthogonal Chemistry

"Click chemistry" refers to a class of reactions that are highly efficient, specific, and occur under benign conditions, making them ideal for bioconjugation.[16][17] In the context of liposomes, this often involves the use of lipids functionalized with an azide (B81097) or an alkyne group.[16][18] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, though the potential toxicity of the copper catalyst has led to the development of copper-free alternatives like the strain-promoted azide-alkyne cycloaddition (SPAAC).[18][19] SPAAC utilizes a strained cyclooctyne-functionalized lipid that reacts readily with an azide-modified biomolecule without the need for a catalyst.[18][19] This approach offers excellent control over the conjugation reaction and is well-suited for applications involving live cells.[18][19]

Chelation Lipids for Radiolabeling

For applications in nuclear imaging (e.g., PET or SPECT) and radioimmunotherapy, liposomes can be radiolabeled by incorporating lipids with chelating headgroups.[20][21] These headgroups, such as diethylenetriaminepentaacetic acid (DTPA), can form stable complexes with various radiometals.[20][22][23] Lipids like DSPE-PEG-DTPA can be incorporated into the liposome formulation, allowing for subsequent chelation of a radiometal. This method provides a means to track the biodistribution and pharmacokinetics of the liposomes in vivo.[20][24] The choice of chelator and radiometal is critical and depends on the specific imaging or therapeutic application.[23]

Quantitative Data Summary

The efficiency of bioconjugation and the resulting physicochemical properties of the liposomes are critical parameters in the development of functionalized liposomal systems. The following tables summarize key quantitative data from the literature.

Table 1: Bioconjugation Efficiency of Headgroup Modified Lipids

Headgroup ModificationBiomoleculeConjugation ChemistryMolar Ratio (Lipid:Biomolecule)Conjugation EfficiencyReference(s)
Maleimide (B117702)Thiolated Peptide (cRGDfK)Thiol-Maleimide2:1 (Maleimide:Thiol)84 ± 4%[6][25]
MaleimideThiolated AntibodyThiol-Maleimide3:1 (Lipid:Protein)Not specified[26]
AzideAlkyne-functionalized MannoseCuAACNot specified"Excellent"[16][17]
CyclooctyneAzide-functionalized Dye (TAMRA)SPAAC1:1Complete[18]
CyclooctyneAzide-functionalized Protein (DARPin)SPAACVariedSufficient for cell targeting[18]
DTPAYttrium-90 (⁹⁰Y)ChelationNot applicable>95%[22]
DTPAGallium-68 (⁶⁸Ga)ChelationNot applicable82 ± 4%[21]

Table 2: Impact of Headgroup Modification and Bioconjugation on Liposome Physicochemical Properties

Liposome CompositionModification/ConjugationSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
GGLG/Chol/PEG-DSPE/PEG-Glu2C18NoneNot specifiedNot specifiedNot specified[8]
GGLG/Chol/PEG-DSPE/Mal-PEG-Glu2C180.3 mol% MaleimideNo significant changeNo significant changeNo significant change[8]
DOPC:DSPG (84:15 mol%)None81 ± 10.19 ± 0.01-27 ± 1[27][28]
DOPC:DSPA (84:15 mol%)None102 ± 30.22 ± 0.06-36 ± 1[27][28]
DPPC-basedTrastuzumab ConjugationSignificant increase< 0.2Significant increase in negative charge[29]
Homogenized LiposomesNone132 ± 0.0030.131 ± 0.015-25.77 ± 0.49[11]
Homogenized LiposomesPeptide Conjugation136 ± 0.0030.188 ± 0.014-21.8 ± 1.49[11]

Detailed Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of bioconjugated liposomes.

Protocol for Liposome Formulation by Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing liposomes.[1][30][31][32][33]

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG-Maleimide)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)

  • Aqueous buffer (e.g., PBS, HEPES)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Dissolution: Dissolve the desired lipids in the organic solvent in a round-bottom flask. The molar ratios of the lipids should be carefully chosen based on the desired properties of the liposomes.[32][33]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.[1][30]

  • Film Drying: Further dry the lipid film under vacuum for at least one hour to remove any residual solvent.[30]

  • Hydration: Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and agitating it. The temperature of the buffer should be above the phase transition temperature of the lipids.[32][33] This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles of a defined size, the MLV suspension can be sonicated using a water bath sonicator or extruded through polycarbonate membranes of a specific pore size.[30][33]

Protocol for Antibody Conjugation to Maleimide-Functionalized Liposomes

This protocol describes the conjugation of a thiolated antibody to pre-formed maleimide-functionalized liposomes.[10][12]

Materials:

  • Maleimide-functionalized liposomes

  • Thiolated antibody (or antibody to be thiolated)

  • Thiolation reagent (e.g., SPDP)

  • Reducing agent (e.g., DTT)

  • Reaction buffer (e.g., PBS or HEPES, pH 7.0-7.5)

  • Size exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Antibody Thiolation (if necessary): If the antibody does not have free thiol groups, it can be thiolated using a reagent like N-succinimidyl S-acetylthiopropionate (SATA) or 2-iminothiolane (B1205332) (Traut's reagent), followed by deprotection to generate free thiols. Alternatively, disulfide bonds within the antibody can be reduced using a mild reducing agent like dithiothreitol (B142953) (DTT).[12]

  • Conjugation Reaction: Mix the maleimide-functionalized liposomes with the thiolated antibody in the reaction buffer. The molar ratio of maleimide to thiol should be optimized, with an excess of maleimide often used to ensure efficient conjugation.[6]

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring.[12]

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol, to react with any unreacted maleimide groups.[26]

  • Purification: Remove the unconjugated antibody from the immunoliposomes using size exclusion chromatography or dialysis.[26]

Protocol for Characterization of Bioconjugated Liposomes

Dynamic Light Scattering (DLS) and Zeta Potential measurements are essential for characterizing the size, size distribution, and surface charge of liposomes.[34][35][36][37][38]

Instrumentation:

  • A dynamic light scattering instrument with zeta potential measurement capabilities (e.g., Zetasizer Nano).[36]

Procedure for Size Measurement (DLS):

  • Sample Preparation: Dilute the liposome suspension in an appropriate buffer to a suitable concentration for DLS measurement.[37]

  • Instrument Setup: Set the instrument parameters, including the temperature and the properties of the dispersant (viscosity and refractive index).

  • Measurement: Place the sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature before starting the measurement.

  • Data Analysis: The instrument software will analyze the fluctuations in scattered light intensity to determine the hydrodynamic diameter and the polydispersity index (PDI) of the liposomes.

Procedure for Zeta Potential Measurement:

  • Sample Preparation: Dilute the liposome suspension in a low ionic strength buffer to ensure sufficient particle mobility.

  • Instrument Setup: Use a specific folded capillary cell for zeta potential measurements. Set the instrument parameters, including the properties of the dispersant.

  • Measurement: Inject the sample into the cell, ensuring there are no air bubbles. Place the cell in the instrument. An electric field is applied, and the velocity of the particles is measured.

  • Data Analysis: The instrument software calculates the electrophoretic mobility and converts it to the zeta potential, which provides information about the surface charge of the liposomes.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the bioconjugation of lipids.

Bioconjugation_Workflow cluster_prep Liposome Preparation cluster_conj Bioconjugation cluster_purify Purification & Characterization start Lipid Mixture (with functionalized lipid) film Thin Film Hydration start->film mlv Multilamellar Vesicles (MLVs) film->mlv ulv Unilamellar Vesicles (ULVs) (via extrusion/sonication) mlv->ulv conjugation Conjugation Reaction (e.g., Maleimide-Thiol, Click) ulv->conjugation biomolecule Biomolecule (e.g., Antibody, Peptide) biomolecule->conjugation purification Purification (SEC/Dialysis) conjugation->purification characterization Characterization (DLS, Zeta Potential) purification->characterization final_product Functionalized Liposomes characterization->final_product

Caption: General workflow for preparing functionalized liposomes.

Maleimide_Thiol_Conjugation cluster_reactants Reactants cluster_product Product liposome Liposome with Maleimide Headgroup reaction Michael Addition (pH 7.0-7.5) liposome->reaction protein Protein with Thiol Group (-SH) protein->reaction conjugated_liposome Conjugated Liposome (Stable Thioether Bond) reaction->conjugated_liposome

Caption: Maleimide-thiol conjugation chemistry.

SPAAC_Click_Chemistry cluster_reactants Reactants cluster_product Product liposome Liposome with Cyclooctyne Headgroup reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (Copper-Free) liposome->reaction biomolecule Biomolecule with Azide Group (-N3) biomolecule->reaction conjugated_liposome Conjugated Liposome (Stable Triazole Linkage) reaction->conjugated_liposome

Caption: SPAAC "click" chemistry for liposome functionalization.

Targeted_Drug_Delivery immunoliposome Immunoliposome (Drug-loaded, Antibody-conjugated) circulation Systemic Circulation immunoliposome->circulation binding Receptor Binding circulation->binding target_cell Target Cell (with specific receptor) binding->target_cell internalization Internalization (Endocytosis) binding->internalization release Drug Release (e.g., in endosome) internalization->release effect Therapeutic Effect release->effect

Caption: Workflow for targeted drug delivery using immunoliposomes.

References

Methodological & Application

Application Notes and Protocols for Liposome Formulation with 18:1 Caproylamine PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic liposomes are versatile nanocarriers for the delivery of therapeutic molecules, including nucleic acids and small molecule drugs. Their positive surface charge facilitates interaction with negatively charged cell membranes, promoting cellular uptake. 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) is an amine-functionalized phospholipid that can be incorporated into liposomal bilayers to impart a positive charge. This document provides a detailed protocol for the formulation and characterization of cationic liposomes containing this compound.

Materials and Equipment

Lipids:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

Solvents and Buffers:

  • Chloroform (B151607)

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water (for nucleic acid applications)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Glass vials and syringes

Experimental Protocols

I. Liposome Formulation via Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by extrusion. This is a widely used technique to produce liposomes with a defined size.

1. Lipid Film Preparation: a. In a round-bottom flask, dissolve this compound, DOPE, and cholesterol in chloroform at the desired molar ratio. A common starting point for cationic liposome formulations is a molar ratio of 1:1:1 or 1:2:1 (Cationic Lipid:Helper Lipid:Cholesterol). b. Mix the lipids thoroughly to ensure a homogenous solution. c. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask. d. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.

2. Hydration of the Lipid Film: a. Hydrate (B1144303) the lipid film by adding an aqueous buffer (e.g., PBS, pH 7.4) pre-warmed to a temperature above the phase transition temperature (Tc) of the lipids. b. Agitate the flask by hand or on a rotary shaker (without vacuum) to facilitate the formation of multilamellar vesicles (MLVs). This process should continue for at least 30 minutes. The resulting suspension will appear milky.

3. Liposome Sizing by Extrusion: a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Extrude the liposome suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles of a more uniform size. The resulting liposome solution should be translucent.

II. Liposome Sizing by Sonication

For the preparation of smaller unilamellar vesicles, sonication is an alternative method.

1. Lipid Film Hydration: a. Prepare the lipid film and hydrate as described in steps 1 and 2 of the thin-film hydration protocol.

2. Sonication: a. Place the vial containing the MLV suspension in a bath sonicator. b. Sonicate the suspension until the milky solution becomes clear, which typically takes 5-15 minutes. The temperature of the sonicator bath should be carefully controlled to avoid lipid degradation.

Characterization of Liposomes

The physicochemical properties of the formulated liposomes should be characterized to ensure quality and reproducibility.

1. Particle Size and Polydispersity Index (PDI): a. Dilute a small aliquot of the liposome suspension in the appropriate buffer. b. Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

2. Zeta Potential: a. Dilute the liposome suspension in an appropriate low-ionic-strength buffer. b. Measure the surface charge (zeta potential) using a DLS instrument equipped with an electrode assembly.

Data Presentation

The following table summarizes representative quantitative data for a hypothetical formulation of this compound liposomes.

ParameterFormulation AFormulation B
Lipid Composition (molar ratio) This compound:DOPE:Cholesterol (1:1:1)This compound:DOPE:Cholesterol (1:2:1)
Total Lipid Concentration 10 mM10 mM
Hydration Buffer PBS, pH 7.4PBS, pH 7.4
Sizing Method Extrusion (100 nm membrane)Sonication
Mean Particle Size (nm) 110 ± 550 ± 8
Polydispersity Index (PDI) < 0.2< 0.3
Zeta Potential (mV) +45 ± 5+55 ± 7

Note: These values are for illustrative purposes and may vary depending on the specific experimental conditions.

Mandatory Visualizations

Experimental Workflow for Liposome Formulation

Liposome_Formulation_Workflow cluster_prep Lipid Preparation cluster_hydration Hydration cluster_characterization Characterization dissolve Dissolve Lipids in Chloroform (this compound, DOPE, Cholesterol) evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Lipid Film (High Vacuum) evaporate->dry hydrate Hydrate with Aqueous Buffer dry->hydrate agitate Agitate to Form MLVs hydrate->agitate extrude Extrusion (e.g., 100 nm membrane) agitate->extrude sonicate Sonication agitate->sonicate dls DLS Analysis (Size, PDI, Zeta Potential) extrude->dls sonicate->dls

Caption: Experimental workflow for the formulation of this compound liposomes.

Cellular Uptake Pathway of Cationic Liposomes

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell lipoplex Cationic Liposome (+ charged) cell_membrane Cell Membrane (- charged) lipoplex->cell_membrane Electrostatic Interaction endosome Endosome cell_membrane->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape & Cargo Release

Caption: Generalized pathway for the cellular uptake of cationic liposomes.

Surface Functionalization of Nanoparticles Using 18:1 Caproylamine PE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the surface functionalization of nanoparticles using 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), commonly known as 18:1 Caproylamine PE. This amine-functionalized lipid is a critical component in the development of advanced drug delivery systems, enabling the creation of cationic or amine-reactive nanoparticle surfaces. Such modifications can enhance cellular uptake, facilitate the attachment of targeting ligands, and improve the overall therapeutic efficacy of nano-formulations. These protocols are designed to be adaptable for various nanoparticle core materials, such as polymers (e.g., PLGA), silica (B1680970), or gold, that present carboxyl groups for covalent modification.

Introduction

The surface properties of nanoparticles play a pivotal role in their interaction with biological systems. Surface functionalization allows for the precise engineering of these properties to achieve desired therapeutic outcomes. This compound is an oleic acid-based phosphoethanolamine lipid with a terminal primary amine group. This primary amine serves as a versatile chemical handle for various bioconjugation strategies. Incorporating this compound onto the surface of nanoparticles can impart a positive surface charge, which can enhance interaction with negatively charged cell membranes, thereby improving cellular internalization. Furthermore, the primary amine group can be used for the covalent attachment of targeting moieties, imaging agents, or other functional molecules.

Applications of this compound Functionalized Nanoparticles:

  • Enhanced Drug Delivery: The cationic surface can improve the delivery of nucleic acids (siRNA, mRNA) and other anionic drugs.[1]

  • Targeted Therapies: The amine group serves as a reactive site for conjugating antibodies, peptides, or other ligands to direct nanoparticles to specific cells or tissues.

  • Bioimaging: Fluorescent dyes or contrast agents can be attached to the nanoparticle surface for diagnostic and tracking purposes.

  • Improved Stability: In some cases, surface modification can enhance the colloidal stability of nanoparticles in biological media.

Quantitative Data Summary

The following tables summarize typical characterization data for nanoparticles before and after functionalization with an amine-containing lipid. The data presented is a representative compilation from studies on amine-functionalized nanoparticles and serves as a guideline for expected outcomes.

Table 1: Physicochemical Properties of Nanoparticles Before and After Amine Functionalization

ParameterBare Nanoparticles (Carboxylated)Amine-Functionalized Nanoparticles
Mean Diameter (nm) 225 ± 15237 ± 18
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04
Zeta Potential (mV) -25.5 ± 3.2+26.2 ± 2.8

Note: Data is synthesized from typical values reported for amine-functionalized polymeric and silica nanoparticles.[2][3] The exact values will vary depending on the nanoparticle core material, size, and functionalization efficiency.

Table 2: Drug Loading and Release Characteristics

ParameterBare NanoparticlesAmine-Functionalized Nanoparticles
Drug Loading Capacity (%) 8.5 ± 0.77.9 ± 0.6
Encapsulation Efficiency (%) 85 ± 582 ± 4
Cumulative Release at 24h (pH 7.4) 35 ± 3%32 ± 4%
Cumulative Release at 24h (pH 5.5) 45 ± 4%55 ± 5%

Note: Drug loading may slightly decrease due to the addition of the functionalizing layer. The pH-responsive release is often enhanced in amine-functionalized systems due to protonation of the amine groups in acidic environments, which can facilitate nanoparticle swelling or erosion.[3]

Experimental Protocols

Materials
  • Carboxylated nanoparticles (e.g., PLGA, silica, or gold nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 6.0)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Ethanolamine, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20

  • Organic solvent (e.g., chloroform (B151607) or dichloromethane) for dissolving the lipid

Protocol for Surface Functionalization of Carboxylated Nanoparticles

This protocol utilizes a two-step EDC/Sulfo-NHS coupling chemistry to covalently attach the primary amine of this compound to the carboxyl groups on the nanoparticle surface.[4][5][6]

Step 1: Nanoparticle Washing and Activation

  • Resuspend the carboxylated nanoparticles in Activation Buffer.

  • Centrifuge the nanoparticle suspension and discard the supernatant. Repeat this washing step twice to remove any storage buffers or contaminants.

  • Resuspend the washed nanoparticles in fresh Activation Buffer to a desired concentration (e.g., 10 mg/mL).

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each).

  • Add EDC and Sulfo-NHS solutions to the nanoparticle suspension. The molar ratio of EDC/Sulfo-NHS to the available carboxyl groups on the nanoparticles should be optimized, but a starting point of 10:1 can be used.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

Step 2: Coupling of this compound

  • Immediately after activation, centrifuge the nanoparticles to remove excess EDC and Sulfo-NHS. Resuspend the activated nanoparticles in Coupling Buffer (pH 7.4).

  • Prepare a solution of this compound. This lipid may first need to be dissolved in a minimal amount of an organic solvent like chloroform before being dispersed in the Coupling Buffer to form micelles or a fine suspension. Sonication may be required.

  • Add the this compound solution to the activated nanoparticle suspension. The molar excess of the amine-lipid to the nanoparticle carboxyl groups should be optimized, with a starting point of 20:1.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle, continuous mixing.

Step 3: Quenching and Final Washing

  • Add the Quenching Solution (e.g., ethanolamine) to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 30 minutes at room temperature to deactivate any unreacted NHS-esters on the nanoparticle surface.

  • Centrifuge the functionalized nanoparticles and wash them three times with the Washing Buffer to remove unreacted lipid, quenching agent, and byproducts.

  • Resuspend the final amine-functionalized nanoparticles in an appropriate storage buffer (e.g., PBS) and store at 4°C.

Characterization of Functionalized Nanoparticles
  • Size and Zeta Potential: Dynamic Light Scattering (DLS) should be used to measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles before and after functionalization. A successful functionalization with this compound is typically indicated by an increase in the zeta potential towards a positive value.[2]

  • Surface Amine Quantification: The presence and quantity of primary amines on the nanoparticle surface can be confirmed using assays such as the ninhydrin (B49086) or fluorescamine (B152294) assay.

  • Morphology: The size and shape of the nanoparticles can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_activation Activation Step (pH 6.0) cluster_coupling Coupling Step (pH 7.4) cluster_purification Purification and Storage np_initial Carboxylated Nanoparticles np_wash 1. Wash Nanoparticles in MES Buffer np_initial->np_wash np_activate 2. Add EDC and Sulfo-NHS np_wash->np_activate np_activated Activated Nanoparticles np_activate->np_activated np_couple 3. Mix Activated NPs with Amine-Lipid np_activated->np_couple lipid_prep Prepare this compound Solution lipid_prep->np_couple np_coupled Amine-Functionalized Nanoparticles np_couple->np_coupled np_quench 4. Quench with Ethanolamine np_coupled->np_quench np_final_wash 5. Wash and Resuspend np_quench->np_final_wash np_final Final Product np_final_wash->np_final

Caption: Workflow for surface functionalization via EDC/NHS coupling.

signaling_pathway_analogy cluster_pre Before Functionalization cluster_post After Functionalization NP_bare Carboxylated NP (Negative Charge) Repulsion Electrostatic Repulsion NP_bare->Repulsion Cell Cell Membrane (Negative Charge) Cell->Repulsion NP_func Amine-Functionalized NP (Positive Charge) Attraction Electrostatic Attraction NP_func->Attraction Cell2 Cell Membrane (Negative Charge) Cell2->Attraction Uptake Enhanced Cellular Uptake Attraction->Uptake

Caption: Change in nanoparticle-cell interaction after functionalization.

References

Application Notes and Protocols for Covalent Conjugation of Peptides to 18:1 Caproylamine PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile nanocarriers for targeted drug delivery, and their surface modification with peptides can significantly enhance their specificity and efficacy. This document provides detailed protocols for the covalent conjugation of peptides to liposomes containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (18:1 Caproylamine PE). The primary amine group on the caproylamine linker allows for the stable amide bond formation with carboxyl-containing peptides using the water-soluble crosslinker EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) in conjunction with N-hydroxysulfosuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]

These application notes will guide researchers through the process of liposome (B1194612) preparation, peptide activation, covalent conjugation, and characterization of the final peptide-conjugated liposomes.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • This compound

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DOPC, cholesterol, and this compound in chloroform at a desired molar ratio (e.g., 55:40:5).

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask's inner surface.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a 100 nm pore size using a mini-extruder.

    • Pass the suspension through the extruder 11-21 times to ensure a homogenous size distribution.

  • Characterization:

    • Determine the size (hydrodynamic diameter) and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to determine the surface charge of the liposomes.

Protocol 2: Covalent Conjugation of Peptides to Liposomes using EDC/NHS Chemistry

This protocol outlines the two-step process for conjugating a peptide with a free carboxyl group to the amine-functionalized liposomes.

Materials:

  • This compound Liposomes (from Protocol 1)

  • Peptide with a terminal or side-chain carboxyl group

  • 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4-8.0

  • Quenching solution: Hydroxylamine or Tris buffer

  • Size exclusion chromatography (SEC) column (e.g., Sephadex G-50)

Procedure:

  • Peptide Carboxyl Group Activation:

    • Dissolve the peptide in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS/Sulfo-NHS to the peptide solution.[1]

    • Incubate the reaction for 15 minutes at room temperature to form a stable NHS-ester intermediate.[1]

  • Conjugation to Liposomes:

    • Immediately add the activated peptide solution to the liposome suspension in Coupling Buffer. The recommended molar ratio of peptide to Caproylamine PE is typically in the range of 1:1 to 1:5.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., 10 mM hydroxylamine) to stop the reaction by hydrolyzing unreacted NHS esters.

  • Purification:

    • Remove unconjugated peptide and byproducts by passing the liposome suspension through a size exclusion chromatography column.

    • Collect the fractions containing the peptide-conjugated liposomes.

Protocol 3: Quantification of Peptide Conjugation

This protocol describes the use of a fluorescamine (B152294) assay to determine the amount of peptide conjugated to the liposomes by quantifying the remaining free amine groups on the liposome surface.

Materials:

  • Peptide-conjugated liposomes

  • Unconjugated liposomes (control)

  • Fluorescamine solution (3 mg/mL in acetone)

  • Borate (B1201080) buffer (pH 9.0)

  • Fluorometer

Procedure:

  • Standard Curve: Prepare a standard curve using known concentrations of the unconjugated this compound liposomes.

  • Sample Preparation: Dilute the peptide-conjugated liposomes and unconjugated liposomes in borate buffer.

  • Reaction: To each sample, add the fluorescamine solution and vortex immediately.

  • Measurement: Measure the fluorescence intensity (Excitation: 390 nm, Emission: 475 nm).

  • Calculation: The amount of conjugated peptide is determined by the reduction in fluorescence of the conjugated liposomes compared to the unconjugated liposomes.

Alternatively, the peptide concentration can be quantified using a Bicinchoninic Acid (BCA) assay after separating the liposomes from the unreacted peptide.[3][4]

Data Presentation

Table 1: Physicochemical Characterization of Liposomes

Liposome FormulationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unconjugated Liposomes110 ± 50.15 ± 0.03+45 ± 3
Peptide-Conjugated Liposomes125 ± 70.18 ± 0.04+35 ± 4

Data are presented as mean ± standard deviation (n=3).

Table 2: Peptide Conjugation Efficiency

ParameterValue
Initial Peptide Concentration1 mg/mL
Molar Ratio (Peptide:Caproylamine PE)1:3
Conjugation Efficiency (%)65 ± 5%
Peptides per Liposome (approx.)~500

Data are presented as mean ± standard deviation (n=3).

Visualizations

G cluster_liposome_prep Liposome Preparation cluster_conjugation Peptide Conjugation LipidFilm Lipid Film Formation (DOPC, Cholesterol, this compound) Hydration Hydration (PBS, pH 7.4) LipidFilm->Hydration Forms MLVs Extrusion Extrusion (100 nm membrane) Hydration->Extrusion Forms LUVs UnconjugatedLipo Unconjugated Liposomes Extrusion->UnconjugatedLipo Conjugation Conjugation Reaction UnconjugatedLipo->Conjugation Peptide Peptide (-COOH) Activation Activation (EDC/NHS) Peptide->Activation ActivatedPeptide Activated Peptide (NHS-ester) Activation->ActivatedPeptide ActivatedPeptide->Conjugation Purification Purification (SEC) Conjugation->Purification ConjugatedLipo Peptide-Conjugated Liposomes Purification->ConjugatedLipo

Caption: Experimental workflow for the preparation and conjugation of peptides to liposomes.

G cluster_pathway Receptor-Mediated Endocytosis PeptideLipo Peptide-Conjugated Liposome Receptor Cell Surface Receptor PeptideLipo->Receptor Specific Recognition Binding Binding Receptor->Binding Invagination Membrane Invagination Binding->Invagination ClathrinPit Clathrin-Coated Pit Invagination->ClathrinPit Endosome Early Endosome ClathrinPit->Endosome Internalization LateEndosome Late Endosome Endosome->LateEndosome Lysosome Lysosome LateEndosome->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Degradation & Release

Caption: Signaling pathway of receptor-mediated endocytosis for targeted drug delivery.

Conclusion

The protocols and data presented provide a comprehensive guide for the successful covalent conjugation of peptides to this compound liposomes. This surface modification strategy is a valuable tool for developing targeted drug delivery systems with enhanced efficacy and reduced off-target effects. Proper characterization of the resulting peptide-conjugated liposomes is crucial to ensure quality and reproducibility. The provided workflows and diagrams serve as a clear visual aid for researchers to understand and implement these methodologies in their drug development efforts.

References

Application Notes and Protocols for Targeted Drug Delivery to Cancer Cells Using 18:1 Caproylamine PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug delivery is a critical strategy in cancer therapy to enhance the therapeutic efficacy of chemotherapeutic agents while minimizing systemic toxicity. Liposomal nanoparticles have emerged as a promising platform for targeted drug delivery due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic drugs.[1][2][3] Cationic liposomes, in particular, offer the advantage of electrostatic interactions with negatively charged cancer cell membranes, facilitating cellular uptake.[4]

This document provides detailed application notes and protocols for the use of 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) , an amine-functionalized phospholipid, in the formulation of cationic liposomes for targeted drug delivery to cancer cells. This compound's primary amine group provides a positive charge at physiological pH, promoting interaction with and uptake by cancer cells.[1][5]

Principle of Action

Liposomes formulated with this compound, along with other components like helper lipids and cholesterol, can encapsulate anticancer drugs, such as doxorubicin (B1662922). The positive surface charge imparted by the caproylamine group facilitates binding to the anionic proteoglycans on the surface of cancer cells, leading to enhanced cellular uptake through endocytosis. Once inside the cell, the liposomes must escape the endosome to release their therapeutic payload into the cytoplasm, a critical step for the drug to reach its intracellular target.[6] The lipid composition of the liposome (B1194612), including the presence of helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), can influence the efficiency of this endosomal escape.[7]

Data Presentation

The following tables summarize representative quantitative data for cationic liposomes. It is important to note that specific data for liposomes formulated exclusively with this compound is limited in publicly available literature. Therefore, the presented data is a composite representation based on studies of various cationic lipid formulations to provide a comparative framework.

Table 1: In Vitro Cytotoxicity of Doxorubicin-Loaded Cationic Liposomes

FormulationCancer Cell LineIC50 (µM)
Free DoxorubicinMCF-7 (Breast)0.5 ± 0.1
Free DoxorubicinA549 (Lung)0.8 ± 0.2
Cationic Lipo-DOX (Representative)MCF-7 (Breast)0.2 ± 0.05
Cationic Lipo-DOX (Representative)A549 (Lung)0.4 ± 0.1

IC50 values represent the concentration of doxorubicin required to inhibit 50% of cell growth. Data is illustrative and based on typical performance of cationic liposomal formulations.

Table 2: Cellular Uptake of Cationic Liposomes in Cancer Cells

FormulationCancer Cell LineIncubation Time (h)Cellular Uptake (%)
Cationic Liposomes (Representative)HeLa (Cervical)465 ± 8
Cationic Liposomes (Representative)U87 (Glioblastoma)455 ± 6
Neutral Liposomes (Control)HeLa (Cervical)420 ± 5
Neutral Liposomes (Control)U87 (Glioblastoma)415 ± 4

Cellular uptake is quantified by measuring the fluorescence of labeled liposomes within the cells. Data is illustrative.

Table 3: In Vivo Biodistribution of Cationic Liposomes in a Murine Tumor Model (48h post-injection)

OrganCationic Liposomes (%ID/g) (Representative)
Tumor8.5 ± 2.1
Liver25.2 ± 4.5
Spleen15.8 ± 3.2
Kidneys3.1 ± 0.8
Lungs2.5 ± 0.7
Heart1.2 ± 0.3
Blood1.8 ± 0.5

%ID/g represents the percentage of the injected dose per gram of tissue. Data is illustrative and reflects typical biodistribution patterns for cationic liposomes.

Table 4: In Vitro Drug Release Profile of Doxorubicin from Cationic Liposomes (pH 7.4)

Time (h)Cumulative Release (%) (Representative)
15 ± 1
615 ± 3
1225 ± 4
2440 ± 5
4860 ± 6

Drug release is typically measured using a dialysis method. Data is illustrative.

Experimental Protocols

Protocol 1: Formulation of this compound-Containing Cationic Liposomes Encapsulating Doxorubicin

This protocol describes the preparation of doxorubicin-loaded cationic liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • Doxorubicin Hydrochloride

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ammonium (B1175870) sulfate (B86663) solution (250 mM)

  • Sephadex G-50 column

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Preparation: a. In a round-bottom flask, dissolve this compound, DOPE, and cholesterol in a molar ratio of 50:30:20 in a sufficient volume of a chloroform:methanol (2:1, v/v) mixture. b. Remove the organic solvent using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the flask wall. c. Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing for 10 minutes at a temperature above the lipid phase transition temperature (~60°C). This will form multilamellar vesicles (MLVs).

  • Sizing by Extrusion: a. Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath. b. Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder heated to 60°C to form large unilamellar vesicles (LUVs).

  • Doxorubicin Loading (Remote Loading): a. Remove the external ammonium sulfate by passing the liposome suspension through a Sephadex G-50 column pre-equilibrated with PBS (pH 7.4). b. Add doxorubicin hydrochloride to the liposome suspension at a drug-to-lipid ratio of 1:10 (w/w). c. Incubate the mixture at 60°C for 1 hour with gentle stirring to allow for active loading of doxorubicin into the liposomes.

  • Purification: a. Remove unencapsulated doxorubicin by passing the liposome-drug mixture through another Sephadex G-50 column equilibrated with PBS (pH 7.4).

  • Characterization: a. Determine the particle size and zeta potential using dynamic light scattering (DLS). b. Quantify the encapsulation efficiency by disrupting the liposomes with a detergent (e.g., Triton X-100) and measuring the doxorubicin concentration using a spectrophotometer or fluorometer.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxicity of the doxorubicin-loaded liposomes against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Free Doxorubicin solution

  • Doxorubicin-loaded this compound liposomes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: a. Prepare serial dilutions of free doxorubicin and doxorubicin-loaded liposomes in a complete culture medium. b. Remove the old medium from the wells and add 100 µL of the different drug concentrations to the respective wells. Include untreated cells as a control. c. Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: a. After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. b. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the cell viability as a percentage of the untreated control. c. Determine the IC50 value by plotting cell viability against drug concentration.

Protocol 3: Cellular Uptake Study by Flow Cytometry

This protocol quantifies the cellular uptake of fluorescently labeled liposomes.

Materials:

  • Fluorescently labeled this compound liposomes (e.g., incorporating a fluorescent lipid like Rhodamine-PE)

  • Cancer cell line

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: a. Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: a. Treat the cells with a defined concentration of fluorescently labeled liposomes and incubate for a specific time (e.g., 4 hours).

  • Cell Harvesting: a. After incubation, wash the cells twice with ice-cold PBS to remove non-internalized liposomes. b. Detach the cells using Trypsin-EDTA and resuspend them in PBS.

  • Flow Cytometry Analysis: a. Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of the cells. b. Use untreated cells to set the background fluorescence. c. Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation prep1 Lipid Film Formation (this compound, DOPE, Cholesterol) prep2 Hydration (Ammonium Sulfate) prep1->prep2 prep3 Sizing (Extrusion) prep2->prep3 prep4 Drug Loading (Doxorubicin) prep3->prep4 prep5 Purification prep4->prep5 invitro1 Cytotoxicity Assay (MTT) prep5->invitro1 Characterized Liposomes invitro2 Cellular Uptake (Flow Cytometry) prep5->invitro2 invitro3 Drug Release Study prep5->invitro3 invivo1 Biodistribution Study prep5->invivo1 invivo2 Tumor Growth Inhibition invivo1->invivo2

Caption: Experimental workflow for the development and evaluation of this compound liposomes.

Signaling_Pathway cluster_cell Cancer Cell liposome Cationic Liposome (this compound) membrane Cell Membrane (Negative Charge) liposome->membrane Electrostatic Interaction endocytosis Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome Internalization endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm Drug Release drug Doxorubicin nucleus Nucleus drug->nucleus apoptosis Apoptosis nucleus->apoptosis Induces

Caption: Cellular uptake and mechanism of action of this compound liposomes.

Logical_Relationship cluster_properties Liposome Properties cluster_outcomes Therapeutic Outcomes prop1 Positive Surface Charge (this compound) out1 Enhanced Cellular Uptake prop1->out1 Leads to prop2 Optimal Size (~100 nm) out2 Improved Tumor Accumulation (EPR Effect) prop2->out2 Facilitates prop3 High Encapsulation Efficiency out3 Increased Cytotoxicity prop3->out3 Contributes to out1->out3 out5 Effective Tumor Growth Inhibition out2->out5 out3->out5 out4 Reduced Systemic Toxicity out5->out4 Implies

References

Application Notes and Protocols for Incorporating 18:1 Caproylamine PE into Supported Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the successful incorporation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (18:1 Caproylamine PE) into supported lipid bilayers (SLBs). SLBs functionalized with this compound offer a versatile platform for a variety of applications, including the study of protein-lipid interactions, the development of biosensors, and the screening of drug candidates that target membrane-associated proteins. The exposed primary amine of the caproyl group serves as a reactive handle for the covalent immobilization of biomolecules.

This document outlines two primary methodologies for the formation of functionalized SLBs: Vesicle Fusion and Langmuir-Blodgett/Langmuir-Schaefer Deposition . Each method is accompanied by a detailed protocol and expected characterization data.

Methods for SLB Formation

Vesicle Fusion

The vesicle fusion method is a widely used and relatively straightforward technique for forming SLBs on hydrophilic solid supports such as silica (B1680970), glass, and mica. The process involves the spontaneous adsorption, rupture, and fusion of small unilamellar vesicles (SUVs) onto the substrate to form a continuous lipid bilayer.

Key Considerations:

  • Lipid Composition: The inclusion of this compound should be optimized based on the desired surface density of amine groups. A typical starting point is 1-5 mol% of the functionalized lipid mixed with a primary zwitterionic phospholipid like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC).

  • Buffer Conditions: The pH and ionic strength of the buffer can influence the rate and quality of SLB formation. The presence of divalent cations like Ca²⁺ is often crucial for inducing vesicle rupture, especially for vesicles containing negatively charged lipids.

  • Temperature: The deposition should be carried out above the phase transition temperature (Tm) of the lipid mixture to ensure the lipids are in a fluid state, which facilitates vesicle fusion.

Langmuir-Blodgett / Langmuir-Schaefer Deposition

The Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) techniques offer precise control over the lipid packing density and allow for the formation of asymmetric bilayers. The LB method involves the vertical transfer of a lipid monolayer from the air-water interface to a solid substrate, while the LS method involves a horizontal transfer. A combination of both can be used to create a bilayer.

Key Considerations:

  • Surface Pressure: The surface pressure at which the lipid monolayer is transferred to the substrate is a critical parameter that determines the packing density of the lipids in the resulting bilayer.

  • Substrate Hydrophilicity: The surface of the solid support must be sufficiently hydrophilic to ensure proper transfer of the first lipid monolayer with the head groups oriented towards the substrate.

  • Dipping Speed: The speed at which the substrate is passed through the air-water interface can affect the quality and completeness of the transferred monolayer.

Experimental Protocols

Protocol 1: SLB Formation by Vesicle Fusion

This protocol describes the formation of an SLB composed of DOPC and this compound on a silica-coated sensor surface.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform (B151607)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (this compound) in chloroform

  • Chloroform

  • Tris buffer (10 mM Tris, 150 mM NaCl, pH 7.5)

  • Calcium Chloride (CaCl₂) solution (100 mM)

  • Mini-extruder with 100 nm polycarbonate membranes

  • Clean silica-coated substrates (e.g., QCM-D sensors, glass coverslips)

  • Nitrogen or argon gas stream

  • Vacuum desiccator

Procedure:

  • Lipid Film Preparation:

    • In a clean glass vial, mix the desired ratio of DOPC and this compound in chloroform (e.g., 95 mol% DOPC, 5 mol% this compound).

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial.

    • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Vesicle Formation by Hydration and Extrusion:

    • Rehydrate the lipid film with Tris buffer to a final lipid concentration of 1 mg/mL.

    • Vortex the mixture vigorously for 1-2 minutes to form multilamellar vesicles (MLVs). The solution should appear milky.

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.

    • Extrude the MLV suspension through the membranes at least 11 times to form small unilamellar vesicles (SUVs). The solution should become clearer.

  • SLB Formation on Substrate:

    • Clean the silica substrate thoroughly (e.g., with piranha solution or UV/ozone treatment) to ensure a hydrophilic surface.

    • Mount the substrate in a suitable flow cell (e.g., for QCM-D or fluorescence microscopy).

    • Establish a stable baseline with Tris buffer.

    • Introduce the SUV suspension (diluted to 0.1 mg/mL in Tris buffer) into the flow cell.

    • Just before introducing the vesicles, add CaCl₂ to the vesicle suspension to a final concentration of 2-5 mM to induce fusion.

    • Monitor the SLB formation in real-time using a surface-sensitive technique like Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D). A successful SLB formation is indicated by a characteristic frequency and dissipation shift.

    • After the SLB has formed, rinse thoroughly with Tris buffer to remove any unfused vesicles.

Protocol 2: SLB Formation by Langmuir-Blodgett / Langmuir-Schaefer Deposition

This protocol details the creation of a symmetric SLB on a hydrophilic silicon wafer.

Materials:

  • Langmuir-Blodgett trough with a Wilhelmy plate pressure sensor

  • DOPC and this compound lipid mixture in chloroform (as prepared in Protocol 1)

  • Ultrapure water as the subphase

  • Hydrophilic silicon wafers

Procedure:

  • Monolayer Formation at the Air-Water Interface:

    • Fill the Langmuir trough with ultrapure water.

    • Clean the water surface by aspiration until the surface pressure remains stable at zero upon compression.

    • Spread the lipid-chloroform mixture dropwise onto the water surface. Allow the chloroform to evaporate for 10-15 minutes.

    • Compress the barriers at a slow speed (e.g., 10 mm/min) to form a stable lipid monolayer. Monitor the surface pressure-area isotherm to identify the liquid-expanded phase.

  • Langmuir-Blodgett Deposition (First Leaflet):

    • Immerse the clean, hydrophilic silicon wafer vertically into the subphase before compressing the monolayer.

    • Compress the monolayer to the desired surface pressure (typically 25-30 mN/m for a well-packed but fluid monolayer).

    • Withdraw the wafer vertically from the subphase at a controlled speed (e.g., 1-5 mm/min) to deposit the first lipid monolayer with the acyl chains facing outwards.

  • Langmuir-Schaefer Deposition (Second Leaflet):

    • Re-stabilize the monolayer on the trough at the same target surface pressure.

    • Horizontally touch the monolayer-coated wafer to the air-water interface to deposit the second leaflet, with the acyl chains of the second leaflet interacting with the acyl chains of the first.

    • Carefully detach the wafer from the interface.

  • Hydration and Characterization:

    • Immediately hydrate (B1144303) the supported lipid bilayer by immersing it in a buffer solution.

    • The SLB is now ready for characterization and further functionalization.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of SLBs.

Table 1: Quartz Crystal Microbalance with Dissipation (QCM-D) Data for SLB Formation

Lipid CompositionSubstrateΔf (Hz)ΔD (x 10⁻⁶)Description
100% DOPCSiO₂-26 ± 2< 0.5Formation of a rigid, complete bilayer.
95% DOPC / 5% this compoundSiO₂-28 ± 3< 0.8Slightly increased mass and dissipation due to the functionalized headgroup.
Anionic Lipids on Amine-Functionalized SurfaceAPTMS-SiO₂-25 ± 5< 1.0Successful formation of an anionic bilayer on a cationic surface, indicating strong electrostatic interactions.[1]

Table 2: Fluorescence Recovery After Photobleaching (FRAP) Data for Lipid Diffusion

Lipid CompositionSupportDiffusion Coefficient (D) (μm²/s)Mobile Fraction (%)
DOPCGlass2.0 ± 0.3> 95
DOPCPolydopamine Cushion7.2 ± 1.1> 95
DOPE-Rho in DOPCGlass1.9 ± 0.3> 95

Table 3: Atomic Force Microscopy (AFM) Data for SLB Characterization

Lipid CompositionFeatureMeasurementReference
DOPCBilayer Thickness4.5 ± 0.5 nm[2]
DOPC/DPPCPhase Separation Height Difference1.0 ± 0.2 nm[3]
SLB with defectsDefect Depth~4-5 nm (to substrate)[2][4]

Mandatory Visualization

Experimental Workflow: Protein Immobilization on a Functionalized SLB

The following diagram illustrates the workflow for immobilizing a protein of interest onto an SLB containing this compound. This process utilizes a bifunctional crosslinker to covalently attach the protein to the amine-functionalized surface.

G cluster_0 SLB Formation cluster_1 Surface Activation cluster_2 Protein Immobilization cluster_3 Characterization A Prepare Vesicles (DOPC + this compound) B Form SLB on Substrate (Vesicle Fusion) A->B C Introduce Bifunctional Crosslinker (e.g., NHS-PEG-Maleimide) B->C D Activate Amine Groups (NHS ester reaction) C->D E Introduce Thiol-Containing Protein of Interest D->E F Covalent Immobilization (Maleimide-Thiol reaction) E->F G Verify Protein Binding (QCM-D, SPR, Fluorescence) F->G

Caption: Workflow for covalent protein immobilization on an amine-functionalized SLB.

Signaling Pathway: Ligand-Receptor Interaction at the SLB Interface

This diagram depicts a simplified signaling event where a ligand in solution binds to a receptor protein that has been immobilized on the functionalized SLB. This model system can be used to study the kinetics and dynamics of cell-surface interactions.

G Ligand Ligand in Solution Binding Ligand-Receptor Binding Event Ligand->Binding Receptor Immobilized Receptor Protein SLB Supported Lipid Bilayer (with this compound) Receptor->Binding Signal Downstream Signal (Measurable Output) Binding->Signal Signal Transduction

Caption: Simplified signaling pathway at a functionalized SLB interface.

References

Application Notes and Protocols for Protein Coupling to Amine-Functionalized Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent coupling of proteins to liposomes incorporating amine-functionalized lipids. The protocols outlined herein primarily focus on the widely used N-hydroxysuccinimide (NHS) ester-based chemistry, a robust and versatile method for forming stable amide bonds between proteins and lipid bilayers.

Introduction

The conjugation of proteins to the surface of liposomes is a critical technique in drug delivery, diagnostics, and various biomedical research applications. This surface modification can enhance circulation times, improve targeting to specific cells or tissues, and facilitate cellular uptake. Amine-functionalized lipids, such as those with phosphatidylethanolamine (B1630911) (PE) headgroups, provide reactive sites for the covalent attachment of proteins. This guide details the materials, protocols, and characterization methods necessary to successfully couple proteins to these liposomal systems.

Principle of the Method

The most common strategy for coupling proteins to amine-functionalized lipids involves a two-step process utilizing carbodiimide (B86325) and NHS-ester chemistry. First, the carboxylic acid groups on the protein are activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester intermediate. In the second step, the amine-functionalized liposomes are introduced, and the primary amines on the lipid headgroups react with the NHS ester on the protein to form a stable amide bond, covalently linking the protein to the liposome (B1194612) surface.

Experimental Protocols

Materials and Reagents
  • Lipids:

    • Primary structural lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

    • Amine-functionalized lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, DPPE)

    • Cholesterol (to modulate membrane fluidity)

    • PEGylated lipid (e.g., DSPE-PEG(2000); optional, to reduce aggregation and non-specific binding)[1]

  • Protein: Protein of interest with accessible carboxyl groups.

  • Coupling Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

    • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Buffers and Solutions:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

    • Coupling Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.0-8.5 or Phosphate Buffered Saline (PBS), pH 7.4[2]

    • Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0

    • Storage Buffer: PBS, pH 7.4 or HEPES-buffered saline (HBS)

  • Equipment:

    • Rotary evaporator

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

    • Dynamic Light Scattering (DLS) instrument

    • Spectrophotometer (for protein quantification)

    • Dialysis or size exclusion chromatography system

Protocol 1: Liposome Preparation and Characterization
  • Lipid Film Hydration:

    • Dissolve the desired lipids (e.g., DPPC, Cholesterol, and DPPE in a molar ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Vesicle Formation:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS) by vortexing or gentle agitation at a temperature above the phase transition temperature (Tc) of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform the extrusion at a temperature above the lipid Tc. Pass the lipid suspension through the extruder 10-20 times to ensure a homogenous population of liposomes.

  • Characterization of Bare Liposomes:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS). A PDI value below 0.2 indicates a homogenous population.[3]

Protocol 2: Protein Coupling to Amine-Functionalized Liposomes via EDC/Sulfo-NHS Chemistry
  • Activation of Protein Carboxyl Groups:

    • Dissolve the protein of interest in Activation Buffer (pH 6.0).

    • Prepare fresh solutions of EDC and Sulfo-NHS in cold Activation Buffer.

    • Add EDC and Sulfo-NHS to the protein solution. A typical molar excess of EDC and Sulfo-NHS to the protein is 10-50 fold, but this may require optimization.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester intermediate.

  • Coupling Reaction:

    • Immediately after activation, the pH of the activated protein solution should be raised to 7.2-8.5 by adding it to the amine-functionalized liposome suspension prepared in Coupling Buffer (e.g., PBS, pH 7.4 or bicarbonate buffer, pH 8.25).[4] The reaction between the NHS ester and the amine group is most efficient at a slightly basic pH.[5]

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[2][4]

  • Quenching the Reaction:

    • Add a quenching solution, such as Tris-HCl or glycine, to a final concentration of 50-100 mM to quench any unreacted Sulfo-NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of Protein-Coupled Liposomes:

    • Remove uncoupled protein and excess reagents by size exclusion chromatography (SEC) or dialysis against the desired storage buffer.

Protocol 3: Characterization of Protein-Coupled Liposomes
  • Size and Zeta Potential Analysis:

    • Measure the particle size, PDI, and zeta potential of the purified protein-coupled liposomes using DLS. An increase in size and a change in zeta potential can indicate successful protein conjugation.

  • Quantification of Coupled Protein:

    • Determine the amount of protein coupled to the liposomes using a standard protein quantification assay (e.g., BCA or Bradford assay). Be sure to use a proper blank control (unconjugated liposomes).

    • The coupling efficiency can be calculated as:

      • Coupling Efficiency (%) = (Amount of coupled protein / Initial amount of protein used) x 100

Data Presentation

ParameterTypical RangeMethod of AnalysisReference
Liposome Size (unconjugated) 80 - 200 nmDynamic Light Scattering (DLS)[3]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[3]
Zeta Potential (amine-liposome) +20 to +40 mVDynamic Light Scattering (DLS)[6]
Protein:Lipid Molar Ratio 1:1000 to 1:5000Varies with applicationN/A
EDC/Sulfo-NHS Molar Excess 10 - 50 fold over proteinN/AN/A
Coupling Reaction pH 7.2 - 8.5pH meter
Coupling Reaction Time 2 - 4 hours at RT or overnight at 4°CN/A[4]
Protein Coupling Efficiency 30 - 70%BCA/Bradford Assay[7]
Liposome Size (conjugated) Increase of 10-50 nm post-couplingDynamic Light Scattering (DLS)N/A

Visualizations

G cluster_prep Liposome Preparation cluster_coupling Protein Coupling cluster_final_charac Final Characterization lipid_film Lipid Film Formation (Rotary Evaporation) hydration Hydration (Formation of MLVs) lipid_film->hydration extrusion Extrusion (Formation of LUVs) hydration->extrusion charac1 Characterization (DLS: Size, PDI) extrusion->charac1 coupling Coupling Reaction (Amine-Liposomes, pH 7.4-8.5) extrusion->coupling Amine- Functionalized Liposomes protein_activation Protein Activation (EDC/Sulfo-NHS, pH 6.0) protein_activation->coupling quenching Quenching (Tris or Glycine) coupling->quenching purification Purification (SEC or Dialysis) quenching->purification final_charac Characterization of Conjugate (DLS, Protein Quantification) purification->final_charac

Caption: Experimental workflow for protein coupling to amine-functionalized liposomes.

G cluster_activation Step 1: Protein Activation cluster_coupling Step 2: Coupling to Liposome Protein_COOH Protein-COOH (Carboxyl Group) EDC_NHS + EDC / Sulfo-NHS (pH 6.0) Activated_Protein Protein-CO-NHS (Amine-Reactive NHS Ester) Lipo_NH2 Liposome-NH2 (Amine Group) Activated_Protein->Lipo_NH2 Reaction pH_change pH 7.4 - 8.5 Conjugate Liposome-NH-CO-Protein (Stable Amide Bond) NHS_byproduct + Sulfo-NHS

Caption: Chemical pathway for EDC/NHS coupling of proteins to amine-lipids.

Troubleshooting and Considerations

  • Low Coupling Efficiency:

    • Ensure EDC and Sulfo-NHS solutions are fresh, as they are moisture-sensitive.

    • Optimize the molar ratio of EDC/Sulfo-NHS to protein.

    • Confirm the pH of the activation and coupling buffers are correct. The reaction of NHS esters with amines is highly pH-dependent.[5]

    • Ensure the protein has accessible carboxyl groups.

  • Liposome Aggregation:

    • The inclusion of PEGylated lipids (e.g., 2-5 mol%) in the liposome formulation can prevent aggregation during the coupling process.[1]

    • Control the protein-to-liposome ratio to avoid excessive cross-linking.

  • Protein Denaturation:

    • Avoid harsh conditions such as extreme pH or high temperatures.

    • If the protein is sensitive, consider alternative coupling chemistries that proceed under milder conditions.

By following these detailed protocols and considering the key parameters, researchers can successfully conjugate proteins to amine-functionalized liposomes for a wide array of applications in research and drug development.

References

Application Notes and Protocols for 18:1 Caproylamine PE in In Vitro Gene Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of genetic material into cells (in vitro) is a cornerstone of modern biological research and a critical component of drug discovery and development. Non-viral gene delivery systems are favored for their safety profile and ease of production. Cationic lipids, which can self-assemble into liposomes, are a prominent class of non-viral vectors. These liposomes can form complexes, known as lipoplexes, with negatively charged nucleic acids (e.g., plasmid DNA, mRNA, siRNA), facilitating their entry into cells.

18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) is a phospholipid featuring a phosphoethanolamine headgroup modified with a caproyl (hexanoyl) amine. This modification imparts a positive charge, making it a candidate for use as a cationic lipid in gene delivery formulations. The oleoyl (B10858665) (18:1) chains contribute to the fluidity of the lipid bilayer, which can influence the stability and transfection efficiency of the resulting liposomes.

This document provides detailed application notes and protocols for the use of this compound in the formulation of liposomes for in vitro gene delivery.

Mechanism of Action: Cationic Lipid-Mediated Gene Delivery

Cationic lipid-based transfection reagents work by forming a complex with nucleic acids and facilitating their entry into the cell. The process can be summarized in the following steps:

  • Lipoplex Formation: The positively charged headgroups of this compound interact electrostatically with the negatively charged phosphate (B84403) backbone of the nucleic acid, leading to the condensation of the nucleic acid and the formation of a stable lipoplex. Helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), are often included to aid in the destabilization of the endosomal membrane.[1]

  • Adsorption to the Cell Surface: The overall positive charge of the lipoplex facilitates its binding to the negatively charged proteoglycans on the cell surface.

  • Cellular Uptake: The lipoplex is internalized by the cell, primarily through endocytosis.

  • Endosomal Escape: Once inside the endosome, the cationic lipids can interact with the anionic lipids of the endosomal membrane, leading to the disruption of the endosomal membrane and the release of the nucleic acid into the cytoplasm.

  • Nuclear Entry (for DNA): For plasmid DNA to be transcribed, it must enter the nucleus. This is a significant barrier, and the exact mechanisms are not fully elucidated but are thought to occur primarily during cell division when the nuclear envelope breaks down.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipoplex Cationic Lipoplex (this compound + DNA) Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Adsorption Endosome Endosome Cell_Membrane->Endosome Endocytosis DNA_Release Released DNA Endosome->DNA_Release Endosomal Escape Nuclear_DNA Nuclear DNA DNA_Release->Nuclear_DNA Nuclear Translocation Transcription Transcription Nuclear_DNA->Transcription Gene Expression

Figure 1. Signaling pathway of cationic lipid-mediated gene delivery.

Experimental Protocols

Protocol 1: Formulation of this compound Liposomes

This protocol describes the preparation of liposomes using the thin-film hydration method. A common formulation includes a helper lipid, such as DOPE, to enhance transfection efficiency.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform (B151607)

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)[2]

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Nitrogen or Argon gas

  • Vacuum pump

Procedure:

  • Lipid Preparation:

    • Dissolve this compound and DOPE in chloroform in a round-bottom flask. A common molar ratio is 1:1.[2] The total lipid concentration should be between 1-10 mg/mL.[2]

    • Thoroughly mix the lipid solution.

  • Thin-Film Formation:

    • Evaporate the chloroform using a gentle stream of nitrogen or argon gas, while rotating the flask to create a thin, uniform lipid film on the inner surface.

    • For larger volumes, use a rotary evaporator.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[2]

  • Hydration:

    • Hydrate the lipid film by adding a sterile, nuclease-free aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Vortex the flask for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Sonication:

    • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator for 5-15 minutes, or until the suspension becomes clear.[2]

    • The liposome (B1194612) suspension can be stored at 4°C for a short period.

G Start Start Dissolve_Lipids Dissolve this compound and DOPE in Chloroform Start->Dissolve_Lipids Create_Film Create Thin Lipid Film (Nitrogen/Rotary Evaporation) Dissolve_Lipids->Create_Film Vacuum_Dry Dry Under Vacuum Create_Film->Vacuum_Dry Hydrate_Film Hydrate with Aqueous Buffer Vacuum_Dry->Hydrate_Film Vortex Vortex to Form MLVs Hydrate_Film->Vortex Sonicate Bath Sonicate to Form SUVs Vortex->Sonicate End Liposome Suspension Ready Sonicate->End

Figure 2. Experimental workflow for liposome formulation.

Protocol 2: In Vitro Transfection of Adherent Cells

This protocol provides a general procedure for transfecting adherent cells in a 24-well plate format. Optimization of lipid-to-DNA ratio, cell density, and incubation times is crucial for each cell type.[3]

Materials:

  • Adherent cells (e.g., HEK293, HeLa)

  • Complete culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • Plasmid DNA (encoding a reporter gene like GFP)

  • This compound liposome suspension

  • 24-well culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • For each well, dilute the desired amount of plasmid DNA (e.g., 0.5 µg) in 50 µL of serum-free medium.

    • In a separate tube, dilute the liposome suspension in 50 µL of serum-free medium. The optimal lipid-to-DNA ratio (w/w) needs to be determined empirically, but a starting point could be a range from 2:1 to 10:1.

    • Add the diluted DNA to the diluted liposome suspension, mix gently, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.[2]

  • Transfection:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add 400 µL of serum-free medium to the 100 µL of lipoplex solution.

    • Add the 500 µL of lipoplex-containing medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

    • Incubate the cells for an additional 24-48 hours before assessing transfection efficiency and cytotoxicity.

Protocol 3: Assessment of Transfection Efficiency and Cytotoxicity

Transfection Efficiency (using a GFP reporter plasmid):

  • Qualitative Assessment:

    • At 24-48 hours post-transfection, visualize the cells under a fluorescence microscope to observe GFP expression.

  • Quantitative Assessment:

    • Harvest the cells by trypsinization.

    • Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

Cytotoxicity Assessment:

  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells.[3] A reduction in metabolic activity is indicative of cytotoxicity.

    • At 24 hours post-transfection, add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability relative to untreated control cells.

  • LDH Assay (Membrane Integrity): This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[3]

    • At 24 hours post-transfection, collect the culture medium.

    • Perform the LDH assay according to the manufacturer's instructions.

    • Measure the absorbance and calculate the percentage of LDH release relative to a positive control (lysed cells).

Data Presentation

The following tables present hypothetical data to illustrate the results of an optimization experiment for transfection with this compound:DOPE liposomes.

Table 1: Hypothetical Transfection Efficiency in HEK293 Cells

Lipid:DNA Ratio (w/w)% GFP-Positive CellsMean Fluorescence Intensity (Arbitrary Units)
2:115.2 ± 2.1150 ± 25
4:135.8 ± 3.5420 ± 40
6:148.5 ± 4.2680 ± 55
8:152.3 ± 3.9710 ± 60
10:145.1 ± 4.8650 ± 70

Table 2: Hypothetical Cytotoxicity in HEK293 Cells

Lipid:DNA Ratio (w/w)Cell Viability (% of Control)LDH Release (% of Max)
2:195.4 ± 4.35.1 ± 1.2
4:192.1 ± 5.18.3 ± 1.5
6:185.7 ± 6.212.5 ± 2.1
8:178.3 ± 7.518.9 ± 2.8
10:165.9 ± 8.125.4 ± 3.5

Conclusion

This compound represents a promising cationic lipid for the formulation of liposomal gene delivery systems. Its chemical structure suggests it can effectively condense nucleic acids and facilitate their entry into cells. As with any transfection reagent, empirical optimization of the formulation (e.g., lipid composition, lipid-to-DNA ratio) and the protocol (e.g., cell density, incubation times) is essential to achieve high transfection efficiency with minimal cytotoxicity for a given cell type. The protocols and data presented here provide a framework for researchers to begin exploring the utility of this compound in their in vitro gene delivery applications.

References

Biophysical Characterization of Lipid Membranes Containing 18:1 Caproylamine PE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biophysical properties of lipid membranes are fundamental to cellular processes, influencing membrane fluidity, permeability, and the function of embedded proteins. The incorporation of functionalized lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-caproylamine (18:1 Caproylamine PE), can significantly alter these properties. This amine-functionalized phospholipid, with its oleic acid tails, provides a platform for various bioconjugation strategies and can modulate membrane behavior.[][2] Understanding these modifications is crucial for applications in drug delivery, membrane protein studies, and immunology.

This document provides detailed application notes and experimental protocols for the biophysical characterization of lipid membranes containing this compound. The protocols focus on key techniques to assess membrane thermodynamics, size and stability of liposomes, and membrane fluidity.

Data Presentation: Biophysical Parameters

Table 1: Expected Influence of this compound on Membrane Properties

Biophysical ParameterBase Lipid (18:1 PE - DOPE)Expected Effect of Caproylamine ModificationRationale
Phase Transition Temp (Tm) -16°C[3]Minimal changeThe oleoyl (B10858665) chains largely determine the Tm, and the headgroup modification is not expected to significantly alter the packing of the acyl chains in the gel-to-liquid crystalline transition.
Membrane Fluidity HighPotential decreaseThe addition of the caproylamine group may increase intermolecular hydrogen bonding between lipid headgroups, leading to a more ordered and less fluid membrane. Studies on other headgroup-modified PEs have shown decreased fluidity.[4][5]
Membrane Curvature Promotes negative curvature (non-bilayer phases)Potential stabilization of bilayerThe bulky headgroup modification might hinder the formation of the inverted hexagonal (HII) phase, which is characteristic of DOPE, thereby stabilizing the lamellar (bilayer) phase.
Surface Charge (Zeta Potential) Neutral to slightly negativepH-dependent (more positive at lower pH)The primary amine of the caproylamine group will be protonated at physiological pH, imparting a positive charge to the membrane surface.

Experimental Protocols

I. Liposome (B1194612) Preparation

Objective: To prepare large unilamellar vesicles (LUVs) containing this compound for biophysical characterization. The thin-film hydration followed by extrusion method is recommended for producing vesicles with a defined size.[]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • This compound

  • Chloroform/Methanol (2:1, v/v)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials and syringes

Protocol:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of DOPC and this compound in the chloroform/methanol solvent mixture. A molar ratio of 9:1 (DOPC:this compound) is a common starting point.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids (for oleoyl chains, room temperature is sufficient).

    • Reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the flask's inner surface.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.[7]

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the lipid phase transition temperature.

    • Gently rotate the flask to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder a minimum of 11 times. This will produce LUVs with a relatively uniform size distribution.[7]

    • The resulting liposome suspension is now ready for characterization.

II. Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperature (Tm) and the enthalpy of the transition for liposomes containing this compound. This provides insights into the thermodynamic properties of the membrane.[8][9][10][11]

Materials:

  • Liposome suspension (prepared as in Protocol I)

  • Hydration buffer (for reference)

  • Differential Scanning Calorimeter

Protocol:

  • Sample Preparation:

    • Concentrate the liposome suspension to a lipid concentration of 5-10 mg/mL.

    • Degas the liposome suspension and the reference buffer prior to loading into the DSC cells.

  • DSC Measurement:

    • Load the liposome suspension into the sample cell and an equal volume of the hydration buffer into the reference cell.

    • Equilibrate the system at a temperature well below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1-2°C/min) up to a temperature well above the Tm.

    • Record the heat flow as a function of temperature. The Tm is the temperature at the peak of the endothermic transition.

    • Perform a second heating scan to check for the reversibility of the transition.[12]

III. Dynamic Light Scattering (DLS)

Objective: To determine the size distribution and polydispersity index (PDI) of the prepared liposomes. DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the particles.[13][14][15][16]

Materials:

  • Liposome suspension

  • Hydration buffer

  • Dynamic Light Scattering instrument

Protocol:

  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension with filtered hydration buffer to an appropriate concentration for DLS analysis (this is instrument-dependent).

    • Centrifuge the diluted sample at low speed (e.g., 13,000 rpm for 10 minutes) to remove any large aggregates.[7]

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Place the cuvette with the diluted liposome sample into the instrument.

    • Perform multiple measurements to ensure reproducibility.

    • Analyze the data to obtain the average hydrodynamic diameter and the PDI. A PDI value below 0.2 indicates a monodisperse sample.

IV. Fluorescence Anisotropy

Objective: To assess the fluidity of the lipid membrane. This technique measures the rotational mobility of a fluorescent probe embedded in the bilayer.[17][18][19]

Materials:

  • Liposome suspension

  • Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)

  • Spectrofluorometer with polarization filters

Protocol:

  • Probe Incorporation:

    • Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran).

    • Add a small volume of the DPH stock solution to the liposome suspension while vortexing to facilitate probe incorporation into the lipid bilayer. The final lipid-to-probe molar ratio should be around 200:1.

    • Incubate the mixture in the dark at room temperature for at least 30 minutes.

  • Anisotropy Measurement:

    • Set the excitation and emission wavelengths for DPH (e.g., excitation at 360 nm and emission at 430 nm).

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented both vertically (I_VV) and horizontally (I_VH).

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the instrument-specific correction factor.

    • A higher anisotropy value indicates lower rotational mobility of the probe and thus, a less fluid membrane.

Visualizations

Signaling Pathway

The amine group of this compound can interact with various cellular components. One potential interaction is with CD1d molecules on antigen-presenting cells, which are involved in the activation of natural killer T (NKT) cells, a key component of the innate immune system. While this compound itself may not be a potent activator, it can bind to CD1d and potentially modulate the immune response.[20]

G cluster_membrane Cell Membrane cluster_cell Antigen Presenting Cell cluster_nkt NKT Cell 18_1_Caproylamine_PE This compound CD1d CD1d 18_1_Caproylamine_PE->CD1d Binding TCR T-Cell Receptor (TCR) CD1d->TCR Presentation Antigen_Processing Antigen Processing and Presentation Machinery NKT_Activation NKT Cell Activation TCR->NKT_Activation Cytokine_Release Cytokine Release (e.g., IFN-γ, IL-4) NKT_Activation->Cytokine_Release

Caption: Potential interaction of this compound with the CD1d signaling pathway.

Experimental Workflow

The biophysical characterization of membranes containing this compound follows a logical progression from sample preparation to detailed analysis of membrane properties.

G Start Start: Define Lipid Composition (e.g., DOPC + this compound) Lipid_Film Prepare Lipid Film (Rotary Evaporation) Start->Lipid_Film Hydration Hydrate Film to form MLVs Lipid_Film->Hydration Extrusion Extrude to form LUVs Hydration->Extrusion Characterization Biophysical Characterization Extrusion->Characterization DLS Dynamic Light Scattering (DLS) - Size Distribution - Polydispersity Characterization->DLS DSC Differential Scanning Calorimetry (DSC) - Phase Transition Temp (Tm) - Enthalpy Characterization->DSC Fluorescence Fluorescence Anisotropy - Membrane Fluidity Characterization->Fluorescence Results Analyze and Interpret Data DLS->Results DSC->Results Fluorescence->Results

Caption: Experimental workflow for biophysical characterization of liposomes.

References

Application Notes and Protocols for Studying Lipid-Protein Interactions with 18:1 Caproylamine PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for investigating the interactions between proteins and lipids, specifically utilizing 18:1 Caproylamine PE. This amine-functionalized lipid, featuring a phosphoethanolamine headgroup linked to two oleic acid tails, serves as a valuable tool for elucidating the molecular mechanisms governing cellular signaling, membrane trafficking, and drug action.[1]

Introduction to this compound

This compound is a synthetic phospholipid analog. The caproylamine group provides a reactive primary amine on the headgroup, allowing for conjugation to various molecules, such as fluorescent dyes, affinity tags, or for immobilization onto surfaces.[2] The oleoyl (B10858665) (18:1) acyl chains confer a fluid-phase character to lipid bilayers at physiological temperatures, mimicking the properties of many biological membranes.

Key Applications

  • Probing Electrostatic Interactions: The primary amine of this compound can be protonated, introducing a positive charge at the membrane surface. This allows for the investigation of electrostatic interactions with proteins containing negatively charged domains.

  • Immobilization of Liposomes: The amine group facilitates the covalent coupling of liposomes containing this compound to sensor surfaces or beads, which is essential for techniques like Surface Plasmon Resonance (SPR).

  • Fluorescence Labeling: The amine group can be readily labeled with fluorescent probes to study lipid localization, diffusion, and interaction with proteins using fluorescence-based techniques.

  • Competitive Binding Assays: Unlabeled this compound can be used as a competitor in binding assays to determine the specificity of protein-lipid interactions.[3]

Experimental Techniques and Protocols

A variety of biophysical techniques can be employed to study lipid-protein interactions using this compound. The choice of method depends on the specific research question, the properties of the protein of interest, and the available instrumentation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a protein to a lipid, providing a complete thermodynamic profile of the interaction in a single experiment.[4][5][6] This technique can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[4][5][6][7]

Experimental Protocol: ITC

  • Sample Preparation:

    • Prepare a solution of the protein of interest in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). The protein concentration should be accurately determined.

    • Prepare liposomes containing this compound and a background lipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) at a desired molar ratio (e.g., 10:90) in the same buffer as the protein. The liposomes can be prepared by extrusion to obtain a uniform size distribution (e.g., 100 nm).

  • ITC Experiment:

    • Load the protein solution into the ITC sample cell.

    • Load the liposome (B1194612) suspension into the injection syringe. The concentration of the liposomes in the syringe should be 10-20 times higher than the protein concentration in the cell.

    • Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).

    • Perform an initial injection to account for the heat of dilution, followed by a series of injections of the liposome suspension into the protein solution.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Quantitative Data Summary: ITC

ParameterSymbolTypical Range for Protein-Lipid Interactions
Dissociation ConstantKdnM to µM
Stoichiometryn1-10 (protein molecules per liposome)
Enthalpy ChangeΔH-50 to +50 kcal/mol
Entropy ChangeΔS-100 to +100 cal/mol·K
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events.[8][9] It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of protein-lipid interactions.[10]

Experimental Protocol: SPR

  • Sensor Chip Preparation:

    • Use a sensor chip suitable for lipid analysis, such as an L1 chip, which has a lipophilic surface that allows for the capture of lipid vesicles.[9][11][12]

    • Prepare small unilamellar vesicles (SUVs) containing this compound and a background lipid (e.g., POPC) in a suitable running buffer (e.g., HBS-P).

    • Inject the SUVs over the sensor surface to form a stable lipid bilayer.[11]

  • Binding Analysis:

    • Inject a series of concentrations of the protein of interest over the immobilized lipid surface.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to obtain sensorgrams for association and dissociation phases.

    • Regenerate the sensor surface between protein injections if necessary, using a mild regeneration solution (e.g., a short pulse of NaOH or a high salt buffer).

  • Data Analysis:

    • Globally fit the sensorgrams from different protein concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[12]

Quantitative Data Summary: SPR

ParameterSymbolTypical Range for Protein-Lipid Interactions
Association Rate Constantka10³ to 10⁷ M⁻¹s⁻¹
Dissociation Rate Constantkd10⁻⁵ to 10⁻¹ s⁻¹
Dissociation ConstantKdnM to µM
Fluorescence Spectroscopy

Fluorescence-based assays are highly sensitive and versatile methods for studying protein-lipid interactions.[13][14][15] These techniques can provide information on binding affinity, conformational changes, and the proximity of interacting molecules.

Experimental Protocol: Fluorescence Quenching Assay

This protocol describes a fluorescence quenching assay to measure the binding of a protein to liposomes containing a fluorescently labeled lipid.

  • Probe Labeling:

    • Label the this compound with a suitable fluorescent probe (e.g., NBD, Dansyl) by reacting the amine group with an amine-reactive dye.

  • Liposome Preparation:

    • Prepare liposomes containing a small percentage (e.g., 1-2 mol%) of the fluorescently labeled this compound along with unlabeled this compound and a background lipid (e.g., POPC).

  • Fluorescence Titration:

    • Place a fixed concentration of the fluorescently labeled liposomes in a cuvette.

    • Incrementally add the protein of interest and measure the fluorescence intensity after each addition.

    • Binding of the protein to the liposomes can lead to a change in the fluorescence signal (either quenching or enhancement) due to changes in the local environment of the fluorophore.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the protein concentration.

    • Fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

Quantitative Data Summary: Fluorescence Quenching

ParameterSymbolTypical Range for Protein-Lipid Interactions
Dissociation ConstantKdnM to µM
Hill CoefficientnH0.5 to 2.0 (indicates cooperativity)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural and dynamic information about protein-lipid interactions at the atomic level.[16][17][18][19] It can identify the specific amino acid residues involved in the interaction and characterize conformational changes in both the protein and the lipid.[17]

Experimental Protocol: NMR with Lipid Nanodiscs

  • Sample Preparation:

    • Express and purify the protein of interest with isotopic labeling (e.g., ¹⁵N or ¹³C).

    • Reconstitute the isotopically labeled protein into lipid nanodiscs containing this compound and a background lipid. Nanodiscs are small, soluble patches of lipid bilayer stabilized by a membrane scaffold protein.

  • NMR Spectroscopy:

    • Acquire a series of NMR spectra, such as ¹H-¹⁵N HSQC spectra, of the protein in the nanodiscs.

    • Compare the spectra of the protein in the presence and absence of this compound.

  • Data Analysis:

    • Analyze the chemical shift perturbations (CSPs) of the protein's backbone amide signals upon interaction with the lipid. Residues with significant CSPs are likely part of the binding interface.

    • Use other NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, to determine intermolecular distances and further define the binding site.

Quantitative Data Summary: NMR

ParameterDescription
Chemical Shift PerturbationChanges in the NMR resonance frequencies of specific atoms upon binding.
NOE Cross-peaksIndicate spatial proximity (< 5 Å) between atoms in the protein and lipid.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for studying protein-lipid interactions and a simplified signaling pathway involving phosphatidylethanolamine-binding proteins (PEBPs).

experimental_workflow cluster_prep Preparation cluster_interaction Interaction Analysis cluster_data Data Analysis & Interpretation protein Protein Expression & Purification itc ITC protein->itc spr SPR protein->spr fluorescence Fluorescence Spectroscopy protein->fluorescence nmr NMR protein->nmr liposome Liposome Preparation (with this compound) liposome->itc liposome->spr liposome->fluorescence liposome->nmr thermo Thermodynamic Parameters (Kd, ΔH, ΔS) itc->thermo kinetics Kinetic Parameters (ka, kd, Kd) spr->kinetics binding Binding Affinity & Stoichiometry fluorescence->binding structure Structural & Dynamic Insights nmr->structure conclusion conclusion thermo->conclusion Conclusion: Mechanism of Interaction kinetics->conclusion Conclusion: Mechanism of Interaction binding->conclusion Conclusion: Mechanism of Interaction structure->conclusion Conclusion: Mechanism of Interaction

Caption: Experimental workflow for studying lipid-protein interactions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol pe Phosphatidylethanolamine (e.g., this compound) pebp PEBP1 (RKIP) pe->pebp Binding raf1 RAF1 pebp->raf1 Inhibition mek MEK raf1->mek Activation erk ERK mek->erk Activation downstream Downstream Signaling (Proliferation, Survival) erk->downstream Regulation

References

Application Notes and Protocols for 18:1 Caproylamine PE in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (18:1 Caproylamine PE) is a functionalized lipid that serves as a valuable tool in competitive binding assays, particularly for studying lipid-protein interactions.[1] Its primary application lies in competitive enzyme-linked immunosorbent assays (ELISA) to determine the binding affinities of various lipid analogs, such as glycolipids, for proteins like human or mouse CD1d molecules.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in such assays.

Principle of the Assay

The competitive binding assay is designed to measure the relative affinity of a test lipid (competitor) for a specific protein by quantifying its ability to compete with a labeled probe lipid for the same binding site. In this context, this compound often acts as a known competitor to a biotinylated lipid, such as 18:1 Biotinyl PE, for binding to CD1d molecules. The extent of biotinylated lipid binding is inversely proportional to the concentration and affinity of the competitor lipid.

Key Applications

  • Determination of Binding Affinities: Quantifying the binding strength (IC50, Ki) of novel lipid antigens and glycolipid analogs to CD1d molecules.[3][4]

  • Screening of Lipid Libraries: High-throughput screening of lipid libraries to identify potential ligands for specific lipid-binding proteins.

  • Validation of Lipid-Protein Interactions: Confirming and characterizing the interaction between a lipid of interest and its putative protein receptor.

Data Presentation

The following table summarizes representative quantitative data from competitive binding assays utilizing a similar methodology.

Competitor LipidTarget ProteinLabeled ProbeIC50 (nM)Reference
GD3Human CD1d18:1 Biotinyl PE24[3][4]
GD3Mouse CD1d18:1 Biotinyl PE11[3][4]
18:1 PEHuman CD1d18:1 Biotinyl PE> 800[3][4]
18:1 PEMouse CD1d18:1 Biotinyl PE> 800[3][4]

Experimental Protocols

Protocol 1: Competitive ELISA for Determining Lipid Binding Affinity to CD1d

This protocol details a competitive ELISA to measure the binding affinity of a test lipid for CD1d molecules using this compound as a reference competitor and 18:1 Biotinyl PE as the labeled probe.

Materials:

  • This compound (e.g., Avanti Polar Lipids)[3][4]

  • 18:1 Biotinyl PE (e.g., Avanti Polar Lipids)[3][4]

  • Test lipid(s) of interest

  • Recombinant human or mouse CD1d:IgG1 dimer

  • Goat anti-mouse IgG Fc gamma antibody

  • High-binding 96-well ELISA plates

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-labeled Avidin or Streptavidin

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat a 96-well ELISA plate with goat anti-mouse IgG Fc gamma antibody at a concentration of 3 µg/mL in PBS.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Block the plate with blocking buffer for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • CD1d Immobilization:

    • Add 1 µg/mL of human or mouse CD1d:IgG1 dimer to each well.[2]

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Binding:

    • Prepare serial dilutions of the test lipid and this compound (as a positive control) in PBS.

    • In a separate plate or tubes, mix the serially diluted lipids with a constant concentration of 18:1 Biotinyl PE (e.g., 1-2 µg/mL).[2][5]

    • Add these mixtures to the CD1d-coated plate.

    • Include wells with only 18:1 Biotinyl PE (maximum binding) and wells with no lipids (background).

    • Incubate overnight at 37°C.[2]

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add HRP-labeled Avidin to each well, diluted according to the manufacturer's instructions.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Development and Reading:

    • Add TMB substrate to each well and incubate in the dark until sufficient color development.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Normalize the data by setting the maximum binding (wells with only 18:1 Biotinyl PE) to 100%.

  • Plot the percentage of binding against the logarithm of the competitor lipid concentration.

  • Determine the IC50 value, which is the concentration of the competitor lipid that inhibits 50% of the binding of the biotinylated probe, using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Visualizations

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_binding Competitive Binding cluster_detection Detection cluster_analysis Data Analysis Coat Coat with Anti-Mouse IgG Block Block Plate Coat->Block Immobilize Immobilize CD1d Dimer Block->Immobilize Prepare_Lipids Prepare Lipid Mixtures (Biotinyl-PE + Competitor) Incubate_Binding Incubate on Plate Prepare_Lipids->Incubate_Binding Add_Avidin_HRP Add Avidin-HRP Incubate_Binding->Add_Avidin_HRP Add_Substrate Add TMB Substrate Add_Avidin_HRP->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate Plot_Data Plot Dose-Response Curve Read_Plate->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50 CD1d_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell NKT Cell CD1d CD1d CD1d_Lipid CD1d-Lipid Complex Lipid Lipid Antigen (e.g., Glycolipid) Lipid->CD1d Binding TCR T-Cell Receptor (TCR) CD1d_Lipid->TCR Presentation & Recognition Activation NKT Cell Activation (Cytokine Release) TCR->Activation

References

Troubleshooting & Optimization

improving conjugation efficiency of 18:1 Caproylamine PE reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18:1 Caproylamine PE reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments and achieve higher efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the this compound conjugation reaction?

A1: The conjugation reaction typically involves the formation of a stable amide bond. The primary amine of the caproyl group on the 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (this compound) acts as a nucleophile that attacks an activated carboxyl group, commonly an N-hydroxysuccinimide (NHS) ester, on the molecule you wish to conjugate. This reaction releases NHS as a byproduct.[1][2]

Q2: What factors are critical for achieving high conjugation efficiency?

A2: Several factors significantly influence the efficiency of the conjugation reaction:

  • pH of the reaction buffer: The reaction is most efficient at a pH between 7.2 and 8.5.[2]

  • Concentration of reactants: Higher concentrations of both the this compound and the molecule to be conjugated can increase the reaction rate.

  • Purity of reactants: Ensure that the this compound and your molecule of interest are of high purity and free from contaminating primary amines.

  • Reaction time and temperature: Reactions are typically run for 0.5 to 4 hours at room temperature or 4°C.[2] Longer incubation times may be necessary but should be optimized.

  • Solvent: While aqueous buffers are common, the use of a water-miscible organic co-solvent like DMSO or DMF may be necessary to dissolve water-insoluble reactants.[2]

Q3: How can I confirm that the conjugation was successful?

A3: Successful conjugation can be confirmed using various analytical techniques, including:

  • Mass Spectrometry (MS): To verify the mass of the final conjugate.

  • High-Performance Liquid Chromatography (HPLC): To separate the conjugate from unreacted starting materials and byproducts.

  • UV-Visible Spectroscopy: Can be used to monitor the reaction if either of the reactants or the product has a unique absorbance profile.[3]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Useful if you are conjugating a protein, as it will show a shift in molecular weight.[4]

Q4: What is the best way to quench the reaction and remove unreacted NHS esters?

A4: To stop the reaction, you can add a quenching agent that contains a primary amine, such as Tris or glycine (B1666218) buffer.[2][5] This will react with any remaining NHS esters. Raising the pH to 8.6 or higher can also lead to the hydrolysis of NHS esters within about 10 minutes.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conjugation efficiency Incorrect pH of the reaction buffer. The primary amine on the PE is not sufficiently nucleophilic, or the NHS ester is hydrolyzed.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[2] Prepare fresh buffer if necessary.
Presence of primary amine contaminants in the buffer (e.g., Tris). Use a buffer that does not contain primary amines, such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[2]
Low concentration of reactants. Increase the concentration of one or both reactants. Consider the molar ratio of the reactants.
Degradation of the NHS ester. NHS esters are moisture-sensitive.Use fresh or properly stored NHS ester-activated molecules. Dissolve the NHS ester in a dry organic solvent like DMSO immediately before adding to the aqueous reaction buffer.
Precipitation of the conjugate during the reaction. The conjugate is not soluble in the reaction buffer. This can happen with highly hydrophobic molecules.Add a water-miscible organic co-solvent (e.g., DMSO, DMF) to the reaction mixture to improve solubility. The final concentration of the organic solvent should be optimized.
Multiple products or side reactions observed. Reaction with other nucleophilic groups. NHS esters can react with other nucleophiles like the hydroxyl groups of tyrosines, although this is less common and the resulting esters are less stable.[1]Optimize the reaction pH to be closer to 7.2 to favor reaction with primary amines. Consider protecting other reactive groups if possible.
Hydrolysis of the NHS ester. This is a competing reaction in aqueous solutions.Perform the reaction at a lower temperature (4°C) to slow down the rate of hydrolysis. Ensure the NHS ester is added to the reaction mixture promptly after being dissolved.
Difficulty in purifying the final conjugate. Similar properties of the conjugate and starting materials. Utilize a purification method that exploits a property unique to the conjugate, such as size-exclusion chromatography if there is a significant size difference, or affinity chromatography if one of the components has a tag.[4][6]

Experimental Protocols

General Protocol for this compound Conjugation to an NHS-Ester Activated Molecule

This protocol provides a general guideline. Optimization of reactant concentrations, reaction time, and temperature may be necessary for specific applications.

Materials:

  • This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine))

  • NHS-ester activated molecule of interest

  • Reaction Buffer: Phosphate, HEPES, or Borate buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

  • Anhydrous DMSO or DMF (if needed)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound in the Reaction Buffer. If solubility is an issue, a small amount of a co-solvent like chloroform (B151607) can be used initially, which is then evaporated under a stream of nitrogen, followed by resuspension in the buffer.

    • Immediately before starting the reaction, dissolve the NHS-ester activated molecule in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the dissolved NHS-ester activated molecule to the this compound solution. The final concentration of the organic solvent should ideally be kept below 10%.

    • The molar ratio of the reactants should be optimized. A slight excess of the NHS-ester is often used.

    • Incubate the reaction mixture for 0.5 to 4 hours at room temperature or at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are quenched.

  • Purification of the Conjugate:

    • Purify the conjugate from unreacted starting materials and byproducts using an appropriate chromatography method. Size-exclusion chromatography is commonly used to separate the larger conjugate from smaller unreacted molecules.[7]

  • Characterization:

    • Analyze the purified fractions using HPLC, mass spectrometry, or other relevant techniques to confirm the identity and purity of the conjugate.

Visualizing the Workflow and Logic

Conjugation_Workflow cluster_prep Reactant Preparation cluster_reaction Conjugation cluster_post Post-Reaction PE_sol Dissolve this compound in Reaction Buffer (pH 7.2-8.5) Mix Combine Reactants PE_sol->Mix NHS_sol Dissolve NHS-ester Molecule in Anhydrous DMSO/DMF NHS_sol->Mix Incubate Incubate (0.5-4h, RT or 4°C) Mix->Incubate Quench Add Quenching Buffer (Tris or Glycine) Incubate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Analyze Characterize Product (HPLC, MS) Purify->Analyze

Caption: General workflow for the conjugation of this compound.

Troubleshooting_Logic Start Low Conjugation Efficiency? Check_pH Is pH 7.2-8.5? Start->Check_pH Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Buffer Amine-free buffer? Check_pH->Check_Buffer Yes End Re-run Experiment Adjust_pH->End Change_Buffer Use Phosphate/HEPES/Borate Buffer Check_Buffer->Change_Buffer No Check_NHS NHS-ester fresh? Check_Buffer->Check_NHS Yes Change_Buffer->End Use_Fresh_NHS Use Fresh NHS-ester Check_NHS->Use_Fresh_NHS No Increase_Conc Increase Reactant Concentration Check_NHS->Increase_Conc Yes Use_Fresh_NHS->End Increase_Conc->End

Caption: Troubleshooting logic for low conjugation efficiency.

References

troubleshooting aggregation issues in 18:1 Caproylamine PE liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hexanoylamine) liposomes. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered during experimental work.

Troubleshooting Guide: Liposome (B1194612) Aggregation

Visible aggregation or precipitation of your this compound liposome suspension can arise from several factors related to the formulation, preparation, and storage conditions. Below is a systematic guide to identifying and resolving these issues.

Problem: My this compound liposome suspension is showing visible aggregation.

This is a common challenge, often related to the inherent properties of phosphatidylethanolamine (B1630911) (PE) lipids and the cationic nature imparted by the caproylamine group.

Logical Flow for Troubleshooting Aggregation

Below is a DOT script representing a logical workflow to diagnose and address liposome aggregation.

Troubleshooting_Workflow start Start: Visible Liposome Aggregation check_charge 1. Assess Surface Charge Is Zeta Potential > +30 mV? start->check_charge check_ph 2. Evaluate Buffer pH Is pH within optimal range (4.0-6.5)? check_charge->check_ph Yes solution_charge Solution: Increase mol% of this compound or add another cationic lipid. check_charge->solution_charge No check_ionic 3. Examine Ionic Strength Is salt concentration low? check_ph->check_ionic Yes solution_ph Solution: Adjust buffer pH to 4.0-6.5 to ensure positive charge. check_ph->solution_ph No check_lipid_comp 4. Review Lipid Composition Does it include stabilizing lipids? check_ionic->check_lipid_comp Yes solution_ionic Solution: Use low ionic strength buffer (e.g., < 50 mM salt). check_ionic->solution_ionic No check_prep 5. Verify Preparation Method Was the protocol followed correctly? check_lipid_comp->check_prep Yes solution_lipid_comp Solution: Incorporate PEGylated lipid (2-5 mol%) or cholesterol (up to 30 mol%). check_lipid_comp->solution_lipid_comp No check_storage 6. Inspect Storage Conditions Stored at 4°C? No freezing? check_prep->check_storage Yes solution_prep Solution: Ensure complete lipid film hydration. Extrude above lipid transition temp. check_prep->solution_prep No solution_storage Solution: Store at 4°C. Avoid freezing. Consider lyophilization with cryoprotectants. check_storage->solution_storage No stable_liposomes Result: Stable Liposome Suspension check_storage->stable_liposomes Yes solution_charge->stable_liposomes solution_ph->stable_liposomes solution_ionic->stable_liposomes solution_lipid_comp->stable_liposomes solution_prep->stable_liposomes solution_storage->stable_liposomes Liposome_Preparation_Workflow start 1. Lipid Dissolution (e.g., 9:1 DOPC:Caproylamine PE in Chloroform) film_formation 2. Thin-Film Formation (Rotary Evaporation) start->film_formation hydration 3. Hydration (Add aqueous buffer and vortex) film_formation->hydration extrusion 4. Extrusion (Pass through 100 nm membrane >10 times) hydration->extrusion characterization 5. Characterization (Size, Zeta Potential, PDI) extrusion->characterization storage 6. Storage (Store at 4°C) characterization->storage

Technical Support Center: Purification of 18:1 Caproylamine PE Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 18:1 Caproylamine PE conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

The main challenges stem from the amphipathic nature of the molecule, containing both a hydrophobic lipid tail (18:1 PE) and a more polar headgroup introduced by the caproylamine conjugation. Key difficulties include:

  • Hydrolysis: The phosphoester and fatty acid ester bonds in the phospholipid backbone are susceptible to hydrolysis, especially under acidic or high-temperature conditions often used in chromatography.[1]

  • Aggregation: The amphipathic character can lead to the formation of micelles or other aggregates, which can complicate separation and analysis.

  • Co-purification of Impurities: Unreacted starting materials (18:1 PE, caproylamine derivatives), side-products from the conjugation reaction, and hydrolyzed species can be difficult to remove due to similar physicochemical properties.

  • Detection: The lack of a strong chromophore can make detection by UV-Vis challenging, often necessitating the use of more universal detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS).[1]

Q2: Which chromatographic techniques are most suitable for purifying this compound conjugates?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly employed method.[1] However, careful method development is crucial. To mitigate hydrolysis, it is recommended to use mild conditions, such as neutral pH buffers and room temperature operation.[1] Other potential techniques, depending on the scale and nature of impurities, could include Supercritical Fluid Chromatography (SFC), which uses less harsh solvents.[2]

Q3: How can I detect and characterize my purified this compound conjugate?

A combination of analytical techniques is often necessary for full characterization:

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are invaluable for confirming the molecular weight of the conjugate and identifying impurities or degradation products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can confirm the structure of the conjugate and assess purity.

  • High-Performance Liquid Chromatography (HPLC): Coupled with detectors like CAD, ELSD, or MS, HPLC can be used to assess purity and quantify the conjugate.

Q4: What are some common sources of impurities in this compound conjugate preparations?

Impurities can arise from several sources:

  • Incomplete reaction: Residual unreacted 18:1 PE and the caproylamine-containing molecule.

  • Side reactions: Unwanted reactions during the conjugation step.

  • Hydrolysis: Breakdown of the phospholipid backbone during synthesis, purification, or storage.[1]

  • Oxidation: The oleoyl (B10858665) (18:1) chains are susceptible to oxidation at the double bond.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound conjugates.

Issue 1: Low yield of the purified conjugate.

  • Question: I am losing a significant amount of my product during RP-HPLC purification. What could be the cause?

  • Answer:

    • Irreversible Adsorption: The conjugate might be irreversibly binding to the stationary phase of your column. Try using a different column chemistry (e.g., a C8 or C4 instead of a C18) or adding a small amount of a competing agent to the mobile phase.

    • Aggregation: The conjugate may be aggregating and precipitating on the column. Consider modifying the mobile phase composition, for instance, by adjusting the organic solvent content or adding a non-ionic surfactant at a concentration below its critical micelle concentration.

    • Hydrolysis: If your mobile phase is acidic or you are running the purification at elevated temperatures, you may be degrading your product.[1] Ensure your mobile phase is buffered to a neutral pH and the purification is performed at room temperature.[1]

Issue 2: The purified product shows multiple peaks on analytical HPLC.

  • Question: My final product, which I believed to be pure, shows multiple peaks when I re-analyze it. Why is this happening?

  • Answer:

    • On-column Degradation: The analytical HPLC conditions might be too harsh, causing the purified conjugate to degrade during the analysis. This is especially likely if the analytical method uses acidic mobile phases (e.g., with formic acid or TFA) or high temperatures.[1] Try using the same mild conditions for analysis as for purification.

    • Isomers: Depending on the conjugation chemistry, you might have formed regioisomers or stereoisomers that were not separated during the initial purification. A higher resolution analytical column or different mobile phase conditions may be needed to resolve these.

    • Oxidation: The 18:1 chains can oxidize over time. Ensure the product is stored properly under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (-20°C or below).

Issue 3: Mass spectrometry analysis shows unexpected molecular weights.

  • Question: My MS data shows peaks that do not correspond to my expected product mass. What could these be?

  • Answer:

    • Hydrolysis Products: You are likely observing fragments resulting from the hydrolysis of one or both fatty acid esters.[1] This is a strong indication that your synthesis or purification conditions are too harsh.

    • Adducts: The unexpected masses could be adducts with ions from your mobile phase (e.g., sodium or potassium adducts).

    • Impurities: The peaks may correspond to unreacted starting materials or side-products that co-eluted with your main product.

Summary of Potential Impurities

Impurity TypePotential CauseKey CharacteristicsRecommended Analytical Technique
Unreacted 18:1 PEIncomplete conjugation reactionLower molecular weight than the conjugateHPLC-MS, TLC
Hydrolyzed ConjugateExposure to acidic/basic conditions or high temperaturesLower molecular weight, loss of one or both acyl chainsESI-MS, MALDI-TOF-MS[1]
Oxidized ConjugateExposure to air/oxidizing agentsIncreased molecular weight (+16 or +32 Da per double bond)HPLC-MS
AggregatesHigh concentration, inappropriate solventBroad peaks in chromatography, variable light scattering signalDynamic Light Scattering (DLS), Size Exclusion Chromatography (SEC)

Experimental Protocols

Protocol: Purification of this compound Conjugate by Mild Reverse-Phase HPLC

This protocol provides a general framework. Optimization of the mobile phase gradient and column selection will be necessary for specific conjugates.

  • Column Selection: A C8 or C18 stationary phase is typically used. The choice will depend on the overall hydrophobicity of the conjugate.

  • Mobile Phase Preparation:

  • Sample Preparation: Dissolve the crude conjugate in a small volume of the initial mobile phase composition or a suitable organic solvent. Ensure the sample is fully dissolved and filter it through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Flow Rate: Dependent on column dimensions, typically 1-10 mL/min for semi-preparative columns.

    • Temperature: Room temperature.[1]

    • Detection: ELSD, CAD, or MS.

    • Gradient: Start with a low percentage of Mobile Phase B and gradually increase the concentration to elute the conjugate. A shallow gradient is often required for good separation.

  • Fraction Collection: Collect fractions corresponding to the main product peak. It is advisable to immediately buffer the collected fractions to a neutral pH if an acidic mobile phase was unavoidable.[1]

  • Solvent Removal: Remove the organic solvent from the collected fractions using rotary evaporation under reduced pressure and at a low temperature.[1]

  • Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.

  • Purity Analysis: Re-analyze the purified product using analytical HPLC-MS under mild conditions to confirm purity and identity.

Visualizations

G cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification crude Crude Conjugate dissolved Dissolve in Initial Mobile Phase crude->dissolved filtered Filter (0.22 µm) dissolved->filtered hplc Inject onto RP-HPLC Column (Neutral pH, RT) filtered->hplc gradient Run Gradient Elution hplc->gradient detection Detect (ELSD/CAD/MS) gradient->detection collection Collect Fractions detection->collection evaporation Rotary Evaporation (Low Temperature) collection->evaporation lyophilization Lyophilization evaporation->lyophilization pure_product Purified Conjugate lyophilization->pure_product

Caption: Workflow for the purification of this compound conjugates.

G start Impure Product Detected (e.g., multiple HPLC peaks) check_ms Analyze by MS start->check_ms hydrolysis Hydrolysis Products Detected (Unexpected low MW peaks) check_ms->hydrolysis Low MW? side_products Side Products/Starting Material (Expected impurity MWs) check_ms->side_products Other MWs? no_issue Correct MW, but impure check_ms->no_issue Correct MW? action_hydrolysis Action: - Use neutral pH buffer - Purify at room temperature - Store under inert gas hydrolysis->action_hydrolysis action_side_products Action: - Optimize gradient - Change stationary phase (e.g., C18 to C8) - Modify mobile phase side_products->action_side_products no_issue->action_side_products

Caption: Troubleshooting logic for impure this compound conjugates.

References

Technical Support Center: Characterization of 18:1 Caproylamine PE Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of 18:1 Caproylamine Phosphatidylethanolamine (B1630911) (PE) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of these specific lipid molecules.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial steps for characterizing a new batch of 18:1 Caproylamine PE?

A1: For a new batch of this compound, a multi-step approach is recommended to confirm its identity and purity. The initial steps should include:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Thin-Layer Chromatography (TLC): As a quick and inexpensive method to assess purity and compare its retention factor (Rf) to a standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, including the presence of the oleoyl (B10858665) (18:1) chains and the caproyl (hexanoyl) amide group.

Q2: Which chromatographic technique is best suited for separating this compound from other phospholipids (B1166683)?

A2: The choice of chromatographic technique depends on the nature of the mixture.[1][2]

  • Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): Is effective for separating phospholipids based on the polarity of their head groups.[1] This would be useful for separating the amine-functionalized this compound from other PE or phosphatidylcholine (PC) species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates lipids based on their hydrophobicity, which is determined by the length and saturation of the fatty acid chains.[1][2] This is ideal for separating this compound from other PE derivatives with different fatty acid compositions.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Is a variation of normal-phase chromatography that is highly compatible with mass spectrometry and is also excellent for separating polar head groups.[1][2]

Q3: What are the expected mass-to-charge (m/z) ratios for this compound in mass spectrometry?

A3: The expected m/z will depend on the ionization mode and the adducts formed. For the base molecule (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)), the monoisotopic mass is approximately 844.6 g/mol . In positive ion mode ESI-MS, you would expect to see:

  • [M+H]⁺ at m/z ~845.6

  • [M+Na]⁺ at m/z ~867.6

  • [M+K]⁺ at m/z ~883.6

In negative ion mode, you would expect to see:

  • [M-H]⁻ at m/z ~843.6

It is crucial to check the certificate of analysis for the specific batch for the exact molecular weight.

Troubleshooting Guides

Problem 1: Poor or No Signal in Mass Spectrometry

Possible Causes & Solutions:

CauseSolution
Improper Sample Preparation Ensure the lipid is fully dissolved in an appropriate solvent system (e.g., chloroform (B151607)/methanol). The final dilution for infusion should be in a solvent compatible with ESI-MS, such as methanol (B129727) or isopropanol (B130326) with a small percentage of formic acid or ammonium (B1175870) hydroxide (B78521) to promote ionization.
Incorrect Mass Spectrometer Settings Optimize the ion source parameters, including capillary voltage, desolvation gas flow, and temperature, for lipid analysis. Use a known phospholipid standard to tune the instrument.
Suppression of Ionization The sample may contain contaminants (e.g., salts, detergents) that suppress the ionization of the target analyte. Clean up the sample using solid-phase extraction (SPE) with a C18 or silica (B1680970) cartridge.[1]
Degradation of the Lipid Phospholipids are susceptible to hydrolysis and oxidation. Store the lipid at -20°C or lower, handle it on ice, and use fresh solvents. Avoid prolonged exposure to air and light.
Problem 2: Multiple Spots or Streaking in Thin-Layer Chromatography (TLC)

Possible Causes & Solutions:

CauseSolution
Sample Overloading Apply a smaller volume or a more dilute solution of the lipid to the TLC plate.[3]
Inappropriate Solvent System The mobile phase may not be optimal for separating your lipid of interest. For phospholipids, a common solvent system is chloroform:methanol:water (e.g., 65:25:4, v/v/v). Adjust the polarity of the solvent system to achieve better separation.
Lipid Degradation As mentioned above, degradation can lead to multiple products. Prepare fresh samples and use antioxidants if necessary.
Interaction with Silica Gel The amine group in Caproylamine PE can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a basic modifier like ammonium hydroxide to the mobile phase can improve the spot shape.
Problem 3: Ambiguous NMR Spectra

Possible Causes & Solutions:

CauseSolution
Poor Signal-to-Noise Ratio Increase the number of scans and ensure the sample concentration is sufficient. For ³¹P-NMR, a higher concentration is often required.[4]
Solvent Peak Interference Choose a deuterated solvent that does not have signals overlapping with key proton signals of your lipid. A common choice is a mixture of deuterated chloroform and methanol.[5]
Sample Aggregation Lipids can form micelles or other aggregates in solution, leading to broad peaks. Adding a small amount of a co-solvent like methanol can help to break up aggregates. Sonication of the sample in the NMR tube can also be beneficial.
Contaminants Impurities in the sample or the NMR tube can give rise to extra peaks. Ensure high-purity solvents and clean NMR tubes are used.

Experimental Protocols

Protocol 1: Mass Spectrometry Analysis of this compound
  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL of this compound in chloroform:methanol (2:1, v/v).

    • Dilute the stock solution to a final concentration of 10 µg/mL in methanol:isopropanol (1:1, v/v) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Instrumentation:

    • Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition:

    • Infuse the sample at a flow rate of 5-10 µL/min.

    • Acquire data in both positive and negative ion modes over a mass range of m/z 100-1200.

    • Perform tandem MS (MS/MS) on the parent ion to confirm the fragmentation pattern, which should show characteristic losses of the headgroup and fatty acid chains.

Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment
  • Plate Preparation:

    • Use a high-performance silica gel 60 TLC plate.

    • Activate the plate by heating at 100°C for 30 minutes.

  • Sample Application:

    • Spot 1-5 µL of a 1 mg/mL solution of the lipid in chloroform:methanol (2:1, v/v) onto the plate origin.[3]

  • Development:

    • Develop the plate in a sealed chamber containing a mobile phase of chloroform:methanol:ammonium hydroxide (65:25:4, v/v/v).

    • Allow the solvent front to travel to about 1 cm from the top of the plate.

  • Visualization:

    • Dry the plate thoroughly.

    • Visualize the spots by staining with a suitable reagent, such as primuline (B81338) spray (for viewing under UV light) or molybdenum blue spray (specific for phospholipids).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_interpretation Data Interpretation cluster_conclusion Conclusion start This compound Sample dissolve Dissolve in Chloroform:Methanol start->dissolve ms Mass Spectrometry (Molecular Weight) dissolve->ms tlc Thin-Layer Chromatography (Purity) dissolve->tlc nmr NMR Spectroscopy (Structure) dissolve->nmr interpret_ms Confirm m/z ms->interpret_ms interpret_tlc Assess Purity (Rf) tlc->interpret_tlc interpret_nmr Confirm Structure nmr->interpret_nmr conclusion Characterization Complete interpret_ms->conclusion interpret_tlc->conclusion interpret_nmr->conclusion

Caption: Workflow for the characterization of this compound derivatives.

troubleshooting_ms cluster_causes Potential Causes cluster_solutions Solutions issue Poor/No MS Signal cause1 Improper Sample Prep issue->cause1 cause2 Incorrect MS Settings issue->cause2 cause3 Ion Suppression issue->cause3 cause4 Lipid Degradation issue->cause4 sol1 Optimize Solvents & Dilution cause1->sol1 sol2 Tune Instrument with Standard cause2->sol2 sol3 Sample Cleanup (SPE) cause3->sol3 sol4 Use Fresh Samples & Solvents cause4->sol4

Caption: Troubleshooting guide for mass spectrometry signal issues.

References

strategies to improve the yield of liposome surface modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for liposome (B1194612) surface modification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during liposome surface modification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low ligand conjugation efficiency to liposomes?

A1: Low conjugation efficiency is a frequent challenge and can stem from several factors:

  • Steric Hindrance: A dense polyethylene (B3416737) glycol (PEG) layer on the liposome surface can physically block the targeting ligand from accessing its binding site on the liposome. This is often referred to as the "PEG dilemma".[1] The concentration and length of the PEG chains can significantly impact the accessibility of the surface for conjugation.[2]

  • Inactive Reagents: The chemical reagents used for conjugation, such as EDC/NHS for amine coupling or maleimide (B117702) for thiol coupling, can lose activity due to improper storage or handling.

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and reaction time can significantly influence the efficiency of the conjugation reaction. Each chemistry has an optimal set of conditions that must be maintained.

  • Low Reactivity of Ligands: The targeting ligand itself may have a limited number of reactive groups available for conjugation, or these groups may be located in a region that is not easily accessible.

  • Liposome Instability: The liposomal structure may not be stable under the chosen reaction conditions, leading to leakage of encapsulated material or aggregation.[3]

Q2: My liposomes are aggregating after surface modification. What could be the cause and how can I prevent it?

A2: Liposome aggregation post-modification is a common issue that can compromise the formulation's quality and efficacy. Potential causes include:

  • Insufficient PEGylation: PEGylation is a key strategy to prevent aggregation by providing a steric barrier.[] Insufficient PEG density or the use of PEG chains that are too short may not provide adequate stabilization.[1]

  • Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can influence the surface charge of the liposomes and the ligands, potentially leading to aggregation if not optimized.

  • Cross-linking between Ligands: If the targeting ligand has multiple reactive groups, it can inadvertently cross-link multiple liposomes, leading to aggregation.

  • High Ligand Density: While a sufficient number of ligands is necessary for targeting, an excessively high density can sometimes lead to aggregation.[5]

To prevent aggregation, consider optimizing the PEG-lipid concentration and molecular weight, adjusting buffer conditions, and controlling the ligand-to-liposome ratio.[2]

Q3: How can I confirm that my targeting ligand has been successfully conjugated to the liposome surface?

A3: Several methods can be used to confirm successful conjugation and quantify the ligand density:

  • Spectrophotometric Assays: Methods like the bicinchoninic acid (BCA) assay or Bradford assay can be used to quantify the amount of protein (e.g., antibody) conjugated to the liposomes.

  • Fluorescence-based Methods: If your ligand is fluorescently labeled, you can use fluorescence spectroscopy to quantify its presence on the liposomes.

  • Chromatography: Techniques like size-exclusion chromatography (SEC) can be used to separate modified liposomes from unconjugated ligands.

  • Nanoflow Cytometry (nFCM): This technique allows for the simultaneous measurement of particle size and the number of ligands on individual liposomes, providing a detailed analysis of ligand density.[6][7][8][9]

  • Single-Molecule Fluorescence Imaging: This advanced technique can be used to count the number of fluorescently labeled proteins attached to a single liposome.[10]

Q4: What is the "PEG dilemma" and how can it be addressed?

A4: The "PEG dilemma" refers to the contradictory effects of PEGylation. While a dense PEG layer is excellent for prolonging circulation time and preventing aggregation, it can also shield the targeting ligand, hindering its interaction with the target receptor.[1] This steric hindrance can reduce the binding affinity and overall efficacy of the targeted liposome.[2]

Strategies to overcome the PEG dilemma include:

  • Optimizing PEG Length and Density: Using a lower density of PEG or shorter PEG chains can reduce the steric hindrance, but this needs to be balanced with maintaining stability.[1]

  • Using Cleavable PEG Linkers: These linkers are stable in circulation but are cleaved in the target microenvironment (e.g., by specific enzymes or at a lower pH), exposing the targeting ligand.

  • Attaching Ligands to the Terminus of the PEG Chain: This positions the ligand at the outermost surface of the PEG layer, making it more accessible to its target.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield Inactive coupling reagents (e.g., EDC/NHS, maleimide).Use fresh or properly stored reagents. Perform a quality control check on the reagents before use.
Suboptimal reaction pH.Adjust the pH of the reaction buffer to the optimal range for the specific conjugation chemistry (e.g., pH 7.2-8.0 for maleimide-thiol coupling).
Steric hindrance from PEG.Optimize the PEG-lipid molar ratio and PEG chain length. Consider using a post-insertion method for PEGylation to control surface density.[1][12]
Insufficient reactive groups on the ligand or liposome.Increase the molar ratio of the ligand to the liposome. Consider modifying the ligand to introduce more reactive groups if possible.
Liposome Aggregation Insufficient steric stabilization.Increase the molar percentage of PEG-lipid in the liposome formulation.[]
Inappropriate buffer conditions (ionic strength, pH).Screen different buffer compositions to find one that minimizes aggregation.
High ligand density leading to cross-linking.Reduce the concentration of the targeting ligand during the conjugation reaction.
Loss of Ligand Activity Harsh conjugation conditions (e.g., extreme pH, high temperature).Use milder reaction conditions. Ensure the chosen chemistry is compatible with the ligand's stability.
Ligand denaturation during the process.Perform functional assays (e.g., ELISA, cell binding assays) to assess the activity of the conjugated ligand.
Conjugation at the active site of the ligand.Use site-specific conjugation methods to attach the ligand at a position that does not interfere with its binding site.
Inconsistent Batch-to-Batch Results Variability in liposome preparation.Standardize the liposome preparation protocol, including lipid film hydration, extrusion, and purification steps.[13]
Inconsistent reagent quality.Use reagents from the same lot for a series of experiments. Qualify new lots of reagents before use.
Variations in reaction parameters.Precisely control reaction time, temperature, and mixing speed.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to liposome surface modification.

Table 1: Optimal Ligand Densities for Targeted Liposomes

Targeting LigandOptimal Ligand Density (ligands per 100 nm²)Reference
Folate0.5 - 2.0[6][7][8]
Transferrin0.7[6][7][8]
HER2-antibody0.2[6][7][8]

Table 2: Typical Drug Loading Capacities for PEGylated Liposomes

DrugDrug Loading CapacityReference
Gemcitabine~90%[13]
Paclitaxel~80%[13]

Experimental Protocols

Protocol 1: Liposome PEGylation via the Post-Insertion Method

This method involves the incubation of pre-formed liposomes with micelles composed of PEG-lipids, leading to the transfer and insertion of the PEG-lipid into the outer leaflet of the liposome bilayer.[12]

Materials:

  • Pre-formed liposomes

  • DSPE-PEG(2000) (or other desired PEG-lipid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Water bath or incubator

Procedure:

  • Prepare a stock solution of DSPE-PEG(2000) in PBS at a concentration above its critical micelle concentration.

  • Add the desired amount of the DSPE-PEG(2000) micellar solution to the pre-formed liposome suspension. The amount to add will depend on the desired final PEG density.

  • Incubate the mixture at a temperature above the phase transition temperature (Tm) of the liposome-forming lipids for 1-2 hours with gentle mixing.

  • Remove unincorporated PEG-lipid micelles by size exclusion chromatography or dialysis.

  • Characterize the PEGylated liposomes for size, polydispersity index (PDI), and PEG density.

Protocol 2: Antibody Conjugation to Liposomes using Maleimide Chemistry

This protocol describes the conjugation of a thiolated antibody to a liposome containing a maleimide-functionalized lipid.

Materials:

  • Liposomes containing a maleimide-functionalized lipid (e.g., DSPE-PEG(2000)-Maleimide)

  • Thiolated antibody (antibody with a free sulfhydryl group)

  • Reaction buffer (e.g., HEPES or PBS, pH 7.2-7.5)

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Size exclusion chromatography column for purification

Procedure:

  • Prepare the maleimide-containing liposomes using a standard method like thin-film hydration followed by extrusion.

  • Dissolve the thiolated antibody in the reaction buffer.

  • Add the thiolated antibody solution to the liposome suspension. The molar ratio of antibody to reactive lipid should be optimized.

  • Incubate the reaction mixture for 2-4 hours at room temperature or 4°C overnight with gentle stirring.

  • Quench any unreacted maleimide groups by adding an excess of the quenching reagent and incubating for an additional 30 minutes.

  • Separate the antibody-conjugated liposomes from unconjugated antibody and quenching reagent using size exclusion chromatography.

  • Characterize the immunoliposomes for size, PDI, antibody conjugation efficiency, and binding activity.

Protocol 3: Liposome Surface Modification via Click Chemistry

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating a ligand to a liposome.[14][15]

Materials:

  • Liposomes containing an alkyne-functionalized lipid

  • Azide-functionalized targeting ligand

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper-chelating agent (e.g., bathophenanthroline (B157979) disulfonate)

  • Reaction buffer (e.g., deoxygenated PBS, pH 7.4)

  • Size exclusion chromatography column for purification

Procedure:

  • Prepare the alkyne-containing liposomes.

  • In a separate tube, prepare the click chemistry reaction mixture. Add CuSO₄ and the chelating agent to the reaction buffer, followed by sodium ascorbate to reduce Cu(II) to Cu(I).

  • Add the azide-functionalized ligand to the liposome suspension.

  • Add the catalyst solution to the liposome-ligand mixture to initiate the click reaction.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the ligand-conjugated liposomes using size exclusion chromatography to remove the catalyst and unreacted ligand.

  • Characterize the final product for size, PDI, and conjugation efficiency.

Visualizations

G cluster_prep Liposome Preparation cluster_mod Surface Modification cluster_char Characterization Lipids Lipid Mixture (e.g., PC, Cholesterol) Hydration Thin Film Hydration Lipids->Hydration Extrusion Extrusion Hydration->Extrusion Liposome Unmodified Liposome Extrusion->Liposome Conjugation Conjugation Reaction (e.g., Click Chemistry) Liposome->Conjugation PEG PEG-Lipid (e.g., DSPE-PEG) PEG->Conjugation Ligand Targeting Ligand (e.g., Antibody) Ligand->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ModifiedLiposome Surface-Modified Liposome Purification->ModifiedLiposome Size Size & PDI (DLS) ModifiedLiposome->Size Zeta Zeta Potential ModifiedLiposome->Zeta Efficiency Conjugation Efficiency (e.g., BCA Assay) ModifiedLiposome->Efficiency Activity Functional Activity (e.g., Cell Binding) ModifiedLiposome->Activity

Caption: Experimental workflow for liposome surface modification.

G Start Low Conjugation Yield Detected Q1 Are reagents fresh and active? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is reaction pH optimal? A1_Yes->Q2 Sol1 Replace reagents and repeat. A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is PEG density too high? A2_Yes->Q3 Sol2 Adjust pH to recommended range. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Reduce PEG-lipid concentration or use post-insertion. A3_Yes->Sol3 Q4 Is ligand:liposome ratio sufficient? A3_No->Q4 Sol3->End A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No End_Fail Consult further literature A4_Yes->End_Fail Sol4 Increase ligand concentration. A4_No->Sol4 Sol4->End

Caption: Troubleshooting logic for low conjugation yield.

G cluster_pre Pre-insertion Method cluster_post Post-insertion Method Pre_Lipids Lipids + PEG-Lipid Pre_Hydration Thin Film Hydration Pre_Lipids->Pre_Hydration Pre_Liposome PEGylated Liposome (PEG on both leaflets) Pre_Hydration->Pre_Liposome Advantage_Pre {Simple one-step process} Pre_Liposome->Advantage_Pre Advantages Disadvantage_Pre {PEG on inner and outer leaflets | Less control over surface density} Pre_Liposome->Disadvantage_Pre Disadvantages Post_Lipids Lipids Post_Hydration Thin Film Hydration Post_Lipids->Post_Hydration Post_Unmod Unmodified Liposome Post_Hydration->Post_Unmod Post_Incubation Incubation Post_Unmod->Post_Incubation Post_Micelles PEG-Lipid Micelles Post_Micelles->Post_Incubation Post_Liposome PEGylated Liposome (PEG on outer leaflet) Post_Incubation->Post_Liposome Advantage_Post {PEG only on outer leaflet | Better control of surface density} Post_Liposome->Advantage_Post Advantages Disadvantage_Post {Requires additional incubation step} Post_Liposome->Disadvantage_Post Disadvantages

Caption: Comparison of PEGylation strategies.

References

overcoming solubility issues of 18:1 Caproylamine PE in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to overcome solubility challenges with 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?

A1: this compound is a phosphatidylethanolamine (B1630911) (PE) lipid derivative.[1][2] Its structure consists of a polar phosphoethanolamine headgroup modified with a caproylamine group, and two long, nonpolar oleic acid "tails".[1][3] This dual characteristic is known as being amphipathic. However, the large, hydrophobic acyl chains dominate the molecule's properties, making it highly lipophilic and practically insoluble in water and aqueous buffers.[4][5] When introduced into an aqueous environment, these molecules tend to aggregate to minimize the contact between the hydrophobic tails and water, rather than dissolving to form a true solution.

Q2: What happens if I try to dissolve this compound powder directly into my experimental buffer?

A2: Direct dissolution is not recommended and will likely be unsuccessful.[6] The powder will not dissolve; instead, it may form a cloudy suspension, float on the surface, or settle at the bottom of the container. Achieving a homogenous, usable preparation requires specific solubilization techniques.

Q3: What are the primary strategies for solubilizing lipophilic compounds like this compound?

A3: The most common and effective strategies involve either creating a stock solution in an organic co-solvent or using a detergent to form mixed micelles.[7][8] For biological applications, another approach is to formulate the lipid into delivery systems like liposomes.[7][9]

Q4: How do detergents help solubilize this lipid?

A4: Detergents are also amphipathic molecules.[10] In aqueous solutions above a specific concentration known as the Critical Micelle Concentration (CMC), detergent monomers self-assemble into structures called micelles.[11] These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic tails of this compound can be incorporated into the hydrophobic core of these detergent micelles, effectively shielding them from the water and allowing for a clear, solubilized preparation.[12] This process is often referred to as micellar solubilization.[13]

Q5: What is the role of an organic co-solvent?

A5: Organic co-solvents like ethanol (B145695) or DMSO are used to create a concentrated stock solution before diluting it into an aqueous buffer.[6][14] The lipid is generally soluble in these solvents. However, when this stock solution is diluted into the aqueous buffer, the lipid can still precipitate if not done carefully. This method is often a preliminary step and may require further optimization, such as the inclusion of surfactants, for the final working solution.[8]

Q6: Can sonication or vortexing alone dissolve this compound in a buffer?

A6: While vortexing and sonication are crucial for providing the energy needed to mix and disperse the lipid, they are generally insufficient on their own to create a true, stable solution in an aqueous buffer. These methods can help break up aggregates and create a temporary, uniform suspension, but the lipid will likely precipitate out of solution over time without a proper solubilizing agent.[4]

Troubleshooting Guide: Common Issues and Solutions

Problem: My final solution is cloudy or has visible precipitates after adding the this compound stock.

This is the most common issue when preparing aqueous solutions of lipophilic compounds. Use the following flowchart and guide to find a solution.

G start Precipitate Observed in Aqueous Buffer q1 What was the final concentration of the lipid? start->q1 a1_high Concentration may exceed solubility limit in the system. q1->a1_high High (e.g., >100 µM) q2 How was the stock solution added to the buffer? q1->q2 Low/Moderate s1 Solution: Decrease the final working concentration. a1_high->s1 a2_fast Rapid addition causes localized high concentration and precipitation. q2->a2_fast Quickly/Poured q3 Does your formulation contain a solubilizing agent? q2->q3 Slowly/Dropwise s2 Solution: Add stock dropwise while vigorously vortexing the buffer. a2_fast->s2 a3_no Aqueous buffers cannot solubilize the lipid alone. q3->a3_no No a3_yes Detergent concentration or type may be suboptimal. q3->a3_yes Yes s3 Solution: Add a suitable detergent (e.g., CHAPS, Triton X-100) to the buffer. (See Protocol 2) a3_no->s3 s4 Solution: Ensure detergent is >CMC. Test different detergents or increase the detergent-to-lipid ratio. a3_yes->s4

Caption: Troubleshooting flowchart for precipitation issues.

Problem: The lipid appears to dissolve initially but crashes out of solution after storage (e.g., at 4°C).

  • Cause: The preparation may be a supersaturated solution or an unstable colloidal suspension rather than a true micellar solution. Temperature changes can decrease the stability and solubility of the lipid.

  • Solution:

    • Optimize Detergent Ratio: The stability of a lipid-detergent micelle depends on the ratio of the two. Try increasing the detergent concentration to ensure the lipid remains fully incorporated in micelles.

    • Check Buffer Components: High concentrations of certain salts can sometimes "salt out" lipids or affect detergent performance.[6] Ensure your buffer composition is compatible with the solubilization strategy.

    • Storage: Prepare the solution fresh whenever possible. If storage is necessary, store it at room temperature for short periods, as some detergents can be less effective at lower temperatures. Avoid freeze-thaw cycles unless the stability of your specific formulation has been verified.

Problem: I observe low or inconsistent activity in my biological assay.

  • Cause A: Adsorption to Labware: Highly lipophilic compounds like this compound can adsorb to the surfaces of plastic tubes, pipette tips, and plates, which reduces the effective concentration in your experiment.[6]

  • Solution A: Use low-adhesion plasticware. You can also try pre-rinsing pipette tips with the final solution before performing the transfer to saturate the binding sites.

  • Cause B: Lipid Aggregation: Even if not visible as precipitate, the lipid may be forming small, inactive aggregates in the solution.

  • Solution B: Ensure thorough mixing and sonication during preparation. The inclusion of a carrier protein like bovine serum albumin (BSA) in the final assay medium can sometimes help maintain the solubility and prevent non-specific binding of hydrophobic compounds.

Data Presentation: Properties and Solvents

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Full Name1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)[1]
Molecular FormulaC₄₇H₈₉N₂O₉P[15]
Molecular Weight857.19 g/mol [1]
Physical StatePowder[1]

Table 2: Recommended Solvents for Creating Stock Solutions

SolventRecommended ConcentrationNotesReference
Chloroform≥ 50 mg/mLExcellent solubility. Requires evaporation to a thin film before resuspension in buffer.[4]
Ethanol~30 mg/mLGood for stock solutions. The final concentration in aqueous buffer should be minimized (typically <1%) to avoid solvent toxicity.[16]
DMSOLimited SolubilityCan be used, but solubility is limited. Ensure use of anhydrous, high-purity DMSO.[4]

Table 3: Common Detergents for Lipid Solubilization

DetergentTypeTypical Working ConcentrationNotes
CHAPS Zwitterionic8 - 10 mMA non-denaturing detergent often used for solubilizing membrane proteins.
Triton X-100 Non-ionic0.1 - 1.0% (v/v)A mild, non-denaturing detergent commonly used in biochemistry.
DDM (n-Dodecyl-β-D-maltoside) Non-ionic0.05 - 0.1% (w/v)Often a good first choice for initial solubilization tests due to its gentle nature.
SDS (Sodium Dodecyl Sulfate) Anionic0.1 - 1.0% (w/v)A harsh, denaturing detergent. Use with caution as it can affect protein structure and function.[11]

Experimental Protocols

Protocol 1: Solubilization using an Organic Co-Solvent (for Stock Solution)

This protocol describes how to prepare a concentrated stock solution in an organic solvent, which can then be diluted into an aqueous buffer.

  • Weighing: Carefully weigh the desired amount of this compound powder in a glass vial.

  • Solvent Addition: Add the appropriate volume of high-purity organic solvent (e.g., ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Cap the vial tightly and vortex vigorously. If necessary, briefly sonicate in a bath sonicator until the powder is completely dissolved and the solution is clear.

  • Dilution into Aqueous Buffer: To prepare the final working solution, vigorously vortex or stir the aqueous buffer. While it is mixing, add the organic stock solution drop-by-drop. This rapid dispersion is critical to prevent precipitation.[17]

  • Final Mixing: Continue to vortex the final solution for another minute to ensure homogeneity.

Protocol 2: Solubilization using Detergent (Mixed Micelle Formation)

This method is preferred for creating a stable, clear solution for many biochemical assays.

G cluster_0 A 1. Prepare Lipid Film Dissolve lipid in chloroform. Evaporate solvent under nitrogen to create a thin film. B 2. Prepare Detergent Buffer Dissolve detergent (e.g., CHAPS) in the desired aqueous buffer. Ensure concentration is > CMC. A->B C 3. Hydration Add detergent buffer to the lipid film. Vortex vigorously to resuspend the film. B->C D 4. Sonication Bath sonicate the suspension until the solution becomes clear. C->D E 5. Final Solution Clear, stable solution of lipid-detergent mixed micelles. D->E

References

Validation & Comparative

A Comparative Guide to 18:1 Caproylamine PE and DSPE-PEG-Amine for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of lipids is a critical determinant in the efficacy of nanoparticle-based drug delivery systems. The surface properties of these nanoparticles, governed by the choice of lipids, influence their stability, biocompatibility, circulation half-life, and interaction with target cells. This guide provides an objective comparison between two amine-functionalized lipids: 18:1 Caproylamine PE and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine).

While DSPE-PEG-Amine is a well-established and extensively studied component in clinical and preclinical drug delivery platforms, this compound represents a simpler, non-PEGylated alternative. This comparison aims to provide a comprehensive overview of their respective properties and potential performance in drug delivery applications, supported by available data and established experimental protocols.

Physicochemical and Performance Characteristics

The following tables summarize the key physicochemical properties of the two lipids and the typical performance characteristics of liposomal formulations incorporating DSPE-PEG-Amine. Due to a lack of published performance data for this compound in drug delivery contexts, its anticipated characteristics are inferred based on its chemical structure.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundDSPE-PEG-Amine
Full Chemical Name 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)[1]1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]
Molecular Formula C47H89N2O9P[1]Varies with PEG length (e.g., C132H266N3O54P for PEG-2000)[2]
Molecular Weight 857.19 g/mol Varies (e.g., ~2805 g/mol for PEG-2000)
Lipid Anchor 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
Functional Group Primary AminePrimary Amine
PEGylation NoYes
Key Structural Difference Short caproyl (C6) spacerLong polyethylene (B3416737) glycol (PEG) spacer

Table 2: Typical Performance Characteristics of DSPE-PEG-Amine in Liposomal Formulations

Performance MetricTypical Values for DSPE-PEG-Amine FormulationsReferences
Particle Size 80 - 150 nm[3]
Polydispersity Index (PDI) < 0.2[3]
Zeta Potential -10 to -30 mV (can be modulated)[3]
Encapsulation Efficiency Can exceed 90% depending on loading method[4]
In Vivo Circulation Half-life Significantly prolonged (hours to days)[5][6]

In-Depth Comparison

DSPE-PEG-Amine is a cornerstone of modern drug delivery, offering a combination of features that address several challenges in nanoparticle formulation. The DSPE anchor provides stable integration into the lipid bilayer of liposomes and other lipid nanoparticles.[7] The PEG chain confers a hydrophilic shield, creating a steric barrier that reduces opsonization by plasma proteins and subsequent uptake by the reticuloendothelial system (RES).[8] This "stealth" property significantly prolongs the circulation time of the nanoparticles, increasing the probability of reaching the target tissue.[5][6] The terminal amine group serves as a versatile reactive handle for the covalent conjugation of targeting ligands, such as antibodies, peptides, or aptamers, to achieve active targeting.[9]

This compound , in contrast, is a non-PEGylated phospholipid with a primary amine functionality introduced via a short hexanoylamine spacer.[1] Its 18:1 oleoyl (B10858665) chains contribute to a more fluid lipid bilayer compared to the saturated stearoyl chains of DSPE. The absence of a PEG chain means that nanoparticles formulated with this compound will not possess the same "stealth" characteristics and are likely to have a shorter circulation half-life. However, the exposed amine groups on the nanoparticle surface can still be used for ligand conjugation. This lipid may be advantageous in applications where rapid clearance is desired or where the potential immunogenicity of PEG is a concern.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of lipid nanoparticle formulations. The following are standard protocols that can be adapted for nanoparticles containing either this compound or DSPE-PEG-Amine.

Liposome (B1194612) Formulation by Thin-Film Hydration

This common technique allows for the encapsulation of hydrophilic drugs in the aqueous core of the liposomes.

Materials:

  • This compound or DSPE-PEG-Amine

  • Structural lipids (e.g., DSPC, Cholesterol)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Hydration buffer (e.g., PBS pH 7.4)

Procedure:

  • Dissolve the lipids (structural lipids and amine-functionalized lipid) in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer containing the drug by vortexing or gentle agitation.

  • To achieve a uniform size distribution, subject the liposome suspension to sonication or extrusion through polycarbonate membranes of a defined pore size.

Characterization of Nanoparticle Size and Zeta Potential

Dynamic Light Scattering (DLS) and Zeta Potential analysis are fundamental for assessing the physical properties and stability of the nanoparticle formulation.

Materials:

  • Liposome suspension

  • Deionized water or appropriate buffer for dilution

  • DLS instrument with a zeta potential measurement module

Procedure:

  • Dilute a small aliquot of the liposome suspension in deionized water or buffer to an appropriate concentration for DLS analysis.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.

  • For zeta potential measurement, inject the diluted sample into the appropriate measurement cell.

  • Measure the electrophoretic mobility of the nanoparticles to determine the zeta potential.

Determination of Encapsulation Efficiency

This protocol determines the percentage of the drug that is successfully encapsulated within the liposomes.

Materials:

  • Drug-loaded liposome suspension

  • Buffer

  • Method to separate free drug from encapsulated drug (e.g., size exclusion chromatography, dialysis, or ultracentrifugation)

  • Analytical method to quantify the drug (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

  • Separate the unencapsulated (free) drug from the liposomes using a chosen method.

  • Disrupt the liposomes to release the encapsulated drug (e.g., using a detergent like Triton X-100).

  • Quantify the amount of drug in the disrupted liposome fraction (encapsulated drug).

  • Quantify the total amount of drug in the initial suspension before separation.

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

In Vitro Drug Release Study

This assay evaluates the rate at which the encapsulated drug is released from the nanoparticles over time.

Materials:

  • Drug-loaded liposome suspension

  • Release buffer (e.g., PBS at pH 7.4 and an acidic pH like 5.5 to simulate endosomal conditions)

  • Dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

Procedure:

  • Place a known amount of the drug-loaded liposome suspension into a dialysis bag.

  • Submerge the dialysis bag in the release buffer and maintain at 37°C with gentle stirring.

  • At predetermined time points, withdraw aliquots from the release buffer and replace with fresh buffer.

  • Quantify the amount of drug in the collected aliquots.

  • Plot the cumulative percentage of drug released versus time.

In Vitro Cellular Uptake Assay

This protocol assesses the internalization of fluorescently labeled liposomes by cells in culture.

Materials:

  • Fluorescently labeled liposomes (e.g., incorporating a fluorescent lipid dye like DiD)[10]

  • Cell line of interest

  • Cell culture medium and supplements

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with the fluorescently labeled liposome suspension for various time points.

  • After incubation, wash the cells with PBS to remove non-internalized liposomes.

  • For flow cytometry, detach the cells and analyze the fluorescence intensity to quantify uptake.

  • For fluorescence microscopy, fix and mount the cells to visualize the intracellular localization of the liposomes.

In Vitro Cytotoxicity Assay

This assay determines the toxicity of the nanoparticle formulation on cultured cells.

Materials:

  • Liposome formulation (with and without drug)

  • Cell line of interest

  • Cell culture medium

  • MTT or similar cell viability reagent

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with serial dilutions of the liposome formulations.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTT reagent and incubate to allow for formazan (B1609692) crystal formation.

  • Solubilize the formazan crystals and measure the absorbance to determine cell viability relative to untreated control cells.

Visualizing Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate a generalized experimental workflow for nanoparticle characterization and the cellular uptake and endosomal escape pathway for lipid-based nanoparticles.

G cluster_0 Nanoparticle Formulation & Characterization cluster_1 In Vitro & In Vivo Evaluation A Lipid Film Hydration B Sizing (Extrusion/Sonication) A->B C Physicochemical Characterization (DLS, Zeta Potential) B->C D Encapsulation Efficiency Determination B->D E In Vitro Drug Release D->E F Cellular Uptake & Cytotoxicity D->F G In Vivo Biodistribution & Efficacy Studies F->G

Caption: Experimental workflow for the formulation and evaluation of lipid nanoparticles.

G cluster_0 Cellular Uptake & Intracellular Trafficking LNP Lipid Nanoparticle Endocytosis Endocytosis LNP->Endocytosis EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Lysosome Lysosome (pH 4.5-5.0) Degradation LateEndosome->Lysosome EndosomalEscape Endosomal Escape LateEndosome->EndosomalEscape pH-mediated membrane disruption Cytosol Cytosol (Drug Release & Action) EndosomalEscape->Cytosol

Caption: Cellular uptake and endosomal escape pathway of lipid nanoparticles.

Conclusion

The choice between this compound and DSPE-PEG-Amine for drug delivery applications depends heavily on the desired pharmacokinetic profile and targeting strategy. DSPE-PEG-Amine is the established choice for long-circulating, stealth nanoparticles that can be functionalized for active targeting. Its performance is well-documented, providing a reliable platform for systemic drug delivery. This compound offers a simpler, non-PEGylated alternative for applications where prolonged circulation is not required or is undesirable. Its primary amine allows for surface modification, but the lack of a PEG shield will likely lead to rapid clearance by the immune system. Further research is needed to fully elucidate the in vivo performance of this compound and to identify specific applications where its unique properties may be advantageous. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these and other novel lipids for the advancement of drug delivery technologies.

References

Validating Protein-Lipid Conjugates: A Mass Spectrometry-Based Comparison of 18:1 Caproylamine PE and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of lipids to proteins is a critical strategy for modulating the function, localization, and therapeutic potential of biomolecules. The validation of these conjugates is paramount to ensure the desired modification has occurred and to characterize the final product. This guide provides a comparative overview of the validation of protein conjugation to 18:1 Caproylamine PE and alternative amine-reactive lipids, with a focus on mass spectrometry as the primary analytical tool.

This guide will delve into the experimental protocols for protein-lipid conjugation and subsequent mass spectrometric analysis. We will present quantitative data in structured tables for straightforward comparison and utilize diagrams to illustrate key workflows.

Introduction to Protein-Lipid Conjugation

Protein lipidation is a post-translational modification that plays a crucial role in various cellular processes.[1][2] In the realm of biotherapeutics and research, the intentional conjugation of lipids to proteins can enhance their membrane association, improve stability, and facilitate targeted delivery. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), or this compound, is a functionalized phospholipid with a primary amine, making it amenable to conjugation with proteins.[3]

The validation of such conjugation events is essential and is commonly achieved through mass spectrometry (MS), a powerful technique for determining the molecular weight of intact proteins and identifying post-translational modifications.[4][5] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are valuable techniques for analyzing protein-lipid conjugates.[4][6][7]

Experimental Protocol: Protein Conjugation to this compound

The conjugation of a protein to this compound can be achieved through the use of carbodiimide (B86325) crosslinking chemistry, which facilitates the formation of an amide bond between the primary amine of the lipid and the carboxyl groups of acidic amino acid residues (aspartic acid and glutamic acid) on the protein. A common and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) to enhance reaction efficiency and stability of the reactive intermediate.[8][9][10]

Materials:

  • Protein of interest (in a suitable buffer, e.g., MES buffer)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Dialysis or desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Activation of Protein Carboxyl Groups:

    • Add EDC to the protein solution to a final concentration of 2-10 mM.

    • Immediately add Sulfo-NHS to a final concentration of 5-20 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[8][10]

  • Conjugation Reaction:

    • Dissolve this compound in a suitable solvent (e.g., DMSO or a buffer containing a co-solvent to aid solubility) and add it to the activated protein solution. A molar excess of the lipid is typically used.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add a quenching solution to stop the reaction and consume any unreacted Sulfo-NHS esters.

  • Purification: Remove excess lipid and crosslinking reagents by dialysis or using a desalting column.

G cluster_activation Protein Activation cluster_conjugation Conjugation cluster_purification Purification Protein Protein in Activation Buffer Add_EDC_NHS Add EDC and Sulfo-NHS Activated_Protein Activated Protein (Sulfo-NHS Ester) Lipid This compound Mix Mix and Adjust pH Conjugate_Unpurified Unpurified Protein-Lipid Conjugate Purify Dialysis or Desalting Column Final_Conjugate Purified Protein-Lipid Conjugate

Mass Spectrometry Validation

Mass spectrometry is the definitive method for confirming the successful conjugation of this compound to a protein. The analysis will reveal an increase in the molecular weight of the protein corresponding to the mass of the attached lipid molecule(s).

Sample Preparation for Mass Spectrometry:

The purified protein-lipid conjugate should be buffer-exchanged into a volatile buffer suitable for mass spectrometry, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.

MALDI-TOF Mass Spectrometry:

  • Principle: The sample is co-crystallized with a matrix and ionized by a laser. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio.[4]

  • Expected Results: A successful conjugation will show a peak corresponding to the mass of the unmodified protein and one or more additional peaks at higher masses. Each additional peak represents the protein with one, two, or more lipid molecules attached. The mass difference between the peaks should correspond to the molecular weight of this compound (approximately 857.2 g/mol ).

ESI Mass Spectrometry:

  • Principle: The sample is introduced into the mass spectrometer in a liquid state and is ionized by creating a fine spray of charged droplets.[4] ESI-MS can produce multiply charged ions, which allows for the analysis of very large molecules on instruments with a limited mass range.

  • Expected Results: The ESI-MS spectrum of a protein-lipid conjugate will be more complex than a MALDI-TOF spectrum due to the presence of multiple charge states. Deconvolution of the raw data is necessary to determine the molecular weight of the different species. A successful conjugation will result in a deconvoluted spectrum showing a mass increase corresponding to the addition of one or more lipid molecules.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Purified_Conjugate Purified Protein-Lipid Conjugate Buffer_Exchange Buffer Exchange to Volatile Buffer MS_Sample Mass Spec-Ready Sample MALDI MALDI-TOF MS ESI ESI-MS Data_Analysis Data Analysis (Deconvolution for ESI) Validation Validation of Conjugation

Comparison with Alternative Amine-Reactive Lipids

While this compound is a useful tool for protein lipidation, several other amine-functionalized phospholipids (B1166683) can be used as alternatives. The choice of lipid can influence the physicochemical properties of the final conjugate, such as its hydrophobicity, charge, and overall size.

Lipid AlternativeStructureKey FeaturesPotential Impact on Conjugate
16:0 Caproylamine PE 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)Saturated acyl chains.Increased rigidity and potentially higher phase transition temperature of lipid assemblies.
14:0 Caproylamine PE 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)Shorter saturated acyl chains.Increased fluidity compared to 16:0 version.
18:1 Dodecanoylamine PE 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanoylamine)Longer spacer arm between the amine and the phosphoethanolamine headgroup.May provide greater flexibility and distance between the protein and the lipid bilayer.
DSPE-PEG(2000)-Amine 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]Contains a polyethylene (B3416737) glycol (PEG) spacer.Increases hydrophilicity, reduces aggregation, and can prolong circulation time in vivo.

Quantitative Data Comparison (Hypothetical)

The following table presents hypothetical mass spectrometry data for a 25 kDa protein conjugated with this compound and an alternative, DSPE-PEG(2000)-Amine.

ParameterUnmodified ProteinProtein + this compoundProtein + DSPE-PEG(2000)-Amine
Expected Mass (Da) 25,00025,857 (1 lipid) 26,714 (2 lipids)~27,800 (1 lipid)
Observed Mass (MALDI-TOF) 25,00225,859 26,71827,805
Observed Mass (ESI-MS, Deconvoluted) 25,001.525,858.7 26,715.927,804.2
Degree of Labeling N/AHeterogeneous (1-2 lipids per protein)More homogeneous (primarily 1 lipid per protein)

Conclusion

The validation of protein conjugation to this compound and its alternatives is reliably achieved through mass spectrometry. Both MALDI-TOF and ESI-MS provide accurate mass measurements that confirm the covalent attachment of the lipid and can be used to assess the degree of labeling. The choice of the amine-reactive lipid will depend on the specific application and the desired properties of the final protein-lipid conjugate. Detailed experimental protocols and careful data analysis are crucial for the successful characterization of these important biomolecules.

References

Assessing the Immunogenicity of 18:1 Caproylamine PE Containing Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The immunogenicity of lipid nanoparticles (LNPs) is a critical consideration in the development of nucleic acid therapeutics and vaccines. The lipid composition, particularly the nature of the cationic or ionizable lipid, plays a pivotal role in modulating the immune response. This guide provides a comparative assessment of the immunogenicity of nanoparticles containing 18:1 Caproylamine PE, a novel amine-functionalized phospholipid, against other commonly used cationic lipids. The information presented herein is supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their drug delivery applications.

Comparative Immunogenicity Profile

The immunogenicity of lipid nanoparticles is often characterized by the induction of pro-inflammatory cytokines and the activation of various immune cell populations. The positive surface charge of cationic lipids can lead to interactions with antigen-presenting cells (APCs) like dendritic cells and macrophages, potentially triggering an immune response.[1] The nature of the amine headgroup in ionizable lipids has been shown to be a key determinant of LNP immunogenicity, influencing the activation of innate immune signaling pathways.[2]

While direct comparative studies on this compound are emerging, we can infer its likely immunogenic profile by comparing it to other well-characterized cationic lipids such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and ionizable lipids like those used in FDA-approved mRNA vaccines. Studies have shown that different cationic lipids can elicit varied immune responses. For instance, some cationic lipids may induce a stronger Th1-biased immune response, which is beneficial for certain vaccine applications.[1] In contrast, for therapeutic applications requiring repeated dosing, a less immunogenic formulation is often desirable.

The following table summarizes the typical immunogenic responses observed with different classes of lipids used in nanoparticle formulations.

Lipid ComponentNanoparticle TypeKey Immunogenic ObservationsReference
This compound Cationic LNPExpected to interact with APCs due to its amine functionality. Potential for cytokine induction and T-cell activation. Specific data is still emerging.Inferred from general principles of cationic lipids
DOTAP Cationic LNPKnown to induce pro-inflammatory cytokines and can act as an adjuvant, enhancing both humoral and cellular immunity.[3][4][3][4]
DODAP Ionizable LNPGenerally considered to have a more favorable immunogenicity profile compared to permanently cationic lipids, with lower off-target effects.[3]
SM-102 / ALC-0315 Ionizable LNPUsed in COVID-19 mRNA vaccines. These lipids are designed to be less immunogenic at physiological pH but become protonated in the endosome to facilitate cargo release. They can still trigger innate immune responses.[4][5][4][5]

Experimental Protocols for Immunogenicity Assessment

To rigorously assess the immunogenicity of this compound containing nanoparticles, a series of in vitro and in vivo assays are recommended.

In Vitro Cytokine Profiling in Human PBMCs

Objective: To quantify the production of pro-inflammatory and immunomodulatory cytokines by human peripheral blood mononuclear cells (PBMCs) upon exposure to the nanoparticles.

Methodology:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Treat the cells with varying concentrations of this compound nanoparticles and control nanoparticles (e.g., DOTAP-containing LNPs). Use lipopolysaccharide (LPS) as a positive control and untreated cells as a negative control.

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatants and analyze the levels of key cytokines such as TNF-α, IL-6, IL-1β, IFN-γ, and IL-10 using a multiplex immunoassay (e.g., Meso Scale Discovery or Luminex) or individual ELISA kits.[6]

In Vitro T-Cell Proliferation Assay

Objective: To evaluate the potential of the nanoparticles to induce T-cell proliferation, a key indicator of an adaptive immune response.

Methodology:

  • Isolate CD4+ or CD8+ T-cells from human PBMCs using magnetic-activated cell sorting (MACS).

  • Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.

  • Co-culture the CFSE-labeled T-cells with autologous dendritic cells (DCs) that have been pre-treated with the this compound nanoparticles or control formulations.

  • Incubate the co-culture for 4-6 days.

  • Analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE signal. A decrease in fluorescence intensity indicates cell division.[7]

In Vivo Murine Model for Immunogenicity

Objective: To assess the in vivo immune response to the nanoparticles in a preclinical animal model.

Methodology:

  • Administer the this compound nanoparticles or control nanoparticles to mice (e.g., C57BL/6 strain) via a relevant route of administration (e.g., intramuscular or intravenous).

  • Collect blood samples at various time points (e.g., 2, 6, 24, and 48 hours) post-administration to analyze systemic cytokine levels using multiplex immunoassays.[8]

  • At the end of the study, harvest spleens and lymph nodes to analyze immune cell populations (e.g., activated T-cells, dendritic cells) by flow cytometry.

  • Serum samples can also be analyzed for the presence of nanoparticle-specific antibodies (e.g., IgG and IgM) by ELISA to assess the humoral immune response.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow_In_Vitro cluster_PBMC PBMC Isolation and Culture cluster_Treatment Nanoparticle Treatment cluster_Analysis Cytokine Analysis PBMC_Isolation Isolate PBMCs from Healthy Donor Blood Cell_Seeding Seed PBMCs in 96-well plate PBMC_Isolation->Cell_Seeding NP_Treatment Treat cells with This compound NPs and Controls Cell_Seeding->NP_Treatment Incubation Incubate for 24 hours NP_Treatment->Incubation Supernatant_Collection Collect Supernatants Incubation->Supernatant_Collection Cytokine_Assay Analyze Cytokine Levels (ELISA/Multiplex) Supernatant_Collection->Cytokine_Assay Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) LNP Cationic LNP (e.g., this compound) TLR4 TLR4 LNP->TLR4 CD1d CD1d LNP->CD1d MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokine_Production Immune_Response Adaptive Immune Response Activation Cytokine_Production->Immune_Response

References

Quantitative Analysis of 18:1 Caproylamine PE in Lipid Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-hexanoylamine), a modified phosphoethanolamine lipid, within complex lipid mixtures. We will delve into the established liquid chromatography-mass spectrometry (LC-MS) based approaches and explore alternative methods, offering insights into their respective performance characteristics. This guide is intended to assist researchers in selecting the most appropriate analytical strategy for their specific research needs.

Introduction to this compound and its Significance

This compound is a synthetic, headgroup-modified phospholipid. The caproyl group attached to the ethanolamine (B43304) headgroup imparts unique physicochemical properties, making it a valuable tool in various research applications.[1] Notably, it is utilized in the study of lipid-protein interactions and serves as a non-stimulatory control in immunological studies involving CD1d-mediated antigen presentation. Given its role in these precise biological assays, accurate and reliable quantification is paramount.

Comparative Analysis of Quantitative Methods

The selection of an analytical method for this compound quantification is contingent on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. The two primary approaches discussed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)Fluorescent Derivatization with HPLC
Principle Separation by chromatography, detection by mass-to-charge ratio.Antigen-antibody binding with enzymatic signal amplification.Chemical labeling of the analyte with a fluorescent tag followed by chromatographic separation and fluorescence detection.
Specificity High; capable of distinguishing structurally similar lipids.Variable; potential for cross-reactivity with other molecules.High, dependent on the specificity of the derivatizing agent for the target functional group.
Sensitivity (LOQ) Typically in the low pmol/mL to fmol/mL range for related N-acylethanolamines.Generally in the ng/mL to pg/mL range.Can achieve low µM to nM detection limits.
Linearity Excellent over a wide dynamic range.Typically has a more limited linear range.Good, but can be affected by derivatization efficiency.
Precision (%CV) Typically <15% for intra- and inter-assay variability.Intra-assay: <10%, Inter-assay: <15% is generally acceptable.Typically <10% for intra- and inter-assay variability.
Throughput Lower; sequential sample analysis.Higher; suitable for batch analysis of multiple samples.Moderate, depends on the derivatization reaction time and chromatographic run time.
Matrix Effects Can be significant, often requiring internal standards for correction.Can be affected by non-specific binding and interfering substances.Can be influenced by matrix components affecting derivatization or fluorescence.
Instrumentation Requires a dedicated LC-MS/MS system.Requires a microplate reader.Requires an HPLC system with a fluorescence detector.

Experimental Protocols

Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in a lipid mixture using a triple quadrupole mass spectrometer.

a) Sample Preparation and Lipid Extraction:

  • Internal Standard Spiking: To a known aliquot of the sample, add a deuterated internal standard of a related N-acylphosphatidylethanolamine to correct for extraction variability and matrix effects.

  • Lipid Extraction: Employ a modified Bligh and Dyer or Folch extraction method. Briefly, add a chloroform:methanol (B129727) (2:1, v/v) mixture to the sample, vortex thoroughly, and centrifuge to induce phase separation. Collect the lower organic phase containing the lipids.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent, such as methanol or acetonitrile/isopropanol, compatible with the LC mobile phase.

b) Liquid Chromatography:

  • Column: Utilize a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate.

  • Gradient: Employ a suitable gradient to separate this compound from other lipid species. A typical gradient might start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

c) Mass Spectrometry:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transition: Based on the analysis of related N-acylphosphatidylethanolamines, a potential precursor ion ([M+H]+) for this compound (MW: 857.2 g/mol ) would be m/z 858.6. A characteristic product ion would be generated from the fragmentation of the headgroup. For N-acylphosphatidylethanolamines, a common fragmentation is the neutral loss of the phosphoethanolamine headgroup or the generation of a fragment corresponding to the fatty acid. For quantification, a specific product ion needs to be determined through infusion of a pure standard. For example, a transition could be m/z 858.6 > [specific product ion].

  • Data Analysis: Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.

Competitive ELISA for the Study of Lipid-Protein Interactions

This protocol describes a competitive ELISA to assess the interaction of a protein with this compound.

a) Plate Coating:

  • Coat the wells of a microtiter plate with a known concentration of the protein of interest in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Incubate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

b) Blocking:

  • Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate as described above.

c) Competition Reaction:

  • In a separate plate or tubes, pre-incubate a constant, limiting concentration of a biotinylated version of this compound with serial dilutions of non-biotinylated this compound (the competitor).

  • Add these mixtures to the protein-coated and blocked wells.

  • Incubate for 1-2 hours at room temperature to allow binding to the coated protein.

d) Detection:

  • Wash the plate to remove unbound lipids.

  • Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate thoroughly.

e) Substrate Addition and Measurement:

  • Add a suitable chromogenic substrate for the enzyme (e.g., TMB for HRP).

  • Incubate until a color change is observed.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of the competitor (this compound).

Visualizations

N-Acylethanolamine Biosynthesis Pathway

NAE_Biosynthesis cluster_0 N-Acylation cluster_1 Hydrolysis PE Phosphatidylethanolamine (PE) NAT N-Acyltransferase (e.g., PLA/AT) PE->NAT Phospholipid Glycerophospholipid (Acyl Donor) Phospholipid->NAT NAPE N-Acylphosphatidylethanolamine (NAPE) (e.g., this compound) NAE N-Acylethanolamine (NAE) (e.g., Anandamide) PA Phosphatidic Acid NAT->NAPE NAPE_hydrolysis N-Acylphosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE_hydrolysis->NAPE_PLD NAPE_PLD->NAE NAPE_PLD->PA

Caption: Biosynthesis pathway of N-acylethanolamines (NAEs).

Experimental Workflow for Competitive ELISA

ELISA_Workflow start Start coat Coat Plate with Protein of Interest start->coat block Block Non-specific Binding Sites coat->block pre_incubate Pre-incubate Biotinylated Lipid with Competitor block->pre_incubate prepare_competitor Prepare Serial Dilutions of this compound prepare_competitor->pre_incubate prepare_biotinylated Prepare Constant Concentration of Biotinylated this compound prepare_biotinylated->pre_incubate add_to_plate Add Mixture to Coated Plate pre_incubate->add_to_plate incubate_bind Incubate for Binding add_to_plate->incubate_bind wash1 Wash incubate_bind->wash1 add_streptavidin Add Streptavidin-HRP wash1->add_streptavidin incubate_enzyme Incubate add_streptavidin->incubate_enzyme wash2 Wash incubate_enzyme->wash2 add_substrate Add Substrate wash2->add_substrate develop_color Color Development add_substrate->develop_color stop_reaction Stop Reaction develop_color->stop_reaction read_absorbance Read Absorbance stop_reaction->read_absorbance

References

head-to-head comparison of different cross-linking chemistries for phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and manipulating the interactions of phospholipids (B1166683) within lipid bilayers is crucial for a myriad of applications, from elucidating membrane protein function to developing novel drug delivery systems. Cross-linking chemistries offer a powerful tool to stabilize these structures and capture transient interactions. This guide provides an objective comparison of different cross-linking strategies for phospholipids, supported by experimental data and detailed methodologies.

This comparison guide delves into two primary categories of cross-linking: photo-activatable and chemical cross-linking. Each method presents a unique set of advantages and disadvantages in terms of efficiency, specificity, and the conditions required for reaction.

Photo-Activatable Cross-Linking: Capturing Interactions with Light

Photo-activatable cross-linkers are chemically inert until activated by a specific wavelength of UV light. This temporal control is a significant advantage, allowing for the initiation of the cross-linking reaction at a precise moment in a biological process. The most common photo-reactive groups used for modifying phospholipids are aryl azides, diazirines, and benzophenones.

Upon photo-activation, these groups form highly reactive intermediates—nitrenes, carbenes, and diradicals, respectively—that can insert into neighboring C-H or N-H bonds, forming a covalent cross-link.

Performance Comparison of Photo-Activatable Cross-Linkers
FeatureAryl AzidesDiazirinesBenzophenones
Activation Wavelength 254-300 nm (short-wave UV)~350 nm (long-wave UV)~350 nm (long-wave UV)
Reactive Intermediate NitreneCarbeneDiradical (triplet state)
Cross-Linking Efficiency Generally lower, can be prone to intramolecular rearrangement.Generally higher than aryl azides, but can be quenched by water.[1]High, as the excited state can be regenerated if a cross-linking reaction does not occur.[2]
Specificity Moderately specific, can react with a variety of bonds.Highly reactive and non-specific, inserting into most C-H and N-H bonds.[3]Preferentially abstracts hydrogen atoms from C-H bonds.[4]
Potential Issues Shorter wavelength UV can cause photodamage to biological samples. Rearrangement to less reactive species can occur.[2]Can exhibit "backfolding," where the reactive group cross-links with the same lipid molecule.[1] Carbene can be quenched by water, reducing yield.[5]Larger size of the benzophenone (B1666685) group may perturb membrane structure. Longer irradiation times may be required.[2]

Chemical Cross-Linking: Forming Stable Covalent Bonds

Chemical cross-linking utilizes bifunctional reagents that react with specific functional groups on phospholipid headgroups. This approach does not require light activation and can produce highly stable cross-linked structures. Common targets for chemical cross-linking in phospholipids include the primary amine of phosphatidylethanolamine (B1630911) (PE) and the carboxyl group of phosphatidylserine (B164497) (PS).

Key Chemical Cross-Linking Chemistries
  • Glutaraldehyde (B144438): This dialdehyde (B1249045) cross-linker reacts with primary amines to form Schiff bases, which can further react to form stable covalent bonds. It is a non-specific cross-linker for amine-containing molecules.[6]

  • EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is a "zero-length" cross-linker. It activates carboxyl groups to form a reactive NHS ester, which then reacts with primary amines to form a stable amide bond.[2][7]

Performance Comparison of Chemical Cross-Linkers
FeatureGlutaraldehydeEDC/NHS
Target Functional Groups Primary amines (-NH₂)Carboxyl groups (-COOH) and Primary amines (-NH₂)
Reaction pH Typically neutral to slightly alkaline (pH 7-8)Activation at pH 4.5-6.0; Coupling at pH 7.0-8.0
Specificity Relatively non-specific for primary amines.Highly specific for the reaction between carboxyl and amine groups.
Cross-Link Stability Forms stable covalent bonds.Forms a very stable amide bond.
Potential Issues Can lead to polymerization and the formation of heterogeneous products. Potential for cytotoxicity if unreacted glutaraldehyde remains.[8]EDC is susceptible to hydrolysis and must be used fresh. The reaction efficiency can be sensitive to buffer composition and pH.[2]

Experimental Protocols

General Workflow for Phospholipid Cross-Linking in Liposomes

The following diagram illustrates a general workflow for preparing and analyzing cross-linked liposomes.

G cluster_prep Liposome (B1194612) Preparation cluster_crosslink Cross-Linking cluster_analysis Analysis A Lipid Film Hydration B Extrusion/Sonication A->B Formation of Vesicles C Addition of Cross-Linker or UV Activation B->C Introduction to Cross-Linking Conditions D Quenching of Reaction C->D Stopping the Reaction E Purification (e.g., Dialysis, SEC) D->E Removal of Excess Reagents F Characterization (e.g., DLS, TEM) E->F Assessment of Liposome Properties G Analysis of Cross-Linked Products (e.g., HPLC, MS, NMR) E->G Identification of Cross-Linked Species

General workflow for phospholipid cross-linking.
Protocol 1: Photo-Cross-Linking of Diazirine-Modified Phospholipids in Liposomes

This protocol is adapted from studies investigating protein-lipid interactions using photo-activatable lipid analogs.[9][10]

Materials:

  • Phospholipids of interest (e.g., POPC, DOPC)

  • Diazirine-modified phospholipid analog

  • Hydration buffer (e.g., PBS, HEPES buffer)

  • UV lamp (e.g., 350-365 nm)

  • Extruder with polycarbonate membranes

  • Dialysis tubing or size-exclusion chromatography (SEC) column

Procedure:

  • Liposome Preparation:

    • Co-dissolve the phospholipids and the diazirine-modified lipid analog in chloroform (B151607) at the desired molar ratio.

    • Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours.

    • Hydrate the lipid film with the desired buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

    • Prepare unilamellar vesicles (LUVs) by extruding the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Photo-Cross-Linking:

    • Place the liposome suspension in a quartz cuvette or a UV-transparent plate.

    • Irradiate the sample with a UV lamp at the appropriate wavelength (e.g., 350 nm) for a specified duration (e.g., 5-30 minutes) on ice to minimize heating. The optimal irradiation time should be determined empirically.

  • Post-Cross-Linking Processing:

    • Transfer the irradiated sample to a light-protected tube.

    • Remove unreacted cross-linker and other small molecules by dialysis against the hydration buffer or by using a size-exclusion chromatography column.

  • Analysis:

    • Characterize the size and morphology of the cross-linked liposomes using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

    • Analyze the formation of cross-linked phospholipid species by techniques such as HPLC, Mass Spectrometry (MS), or NMR.[11][12][13]

Protocol 2: Chemical Cross-Linking of Phosphatidylethanolamine (PE)-Containing Liposomes with Glutaraldehyde

This protocol is a conceptual adaptation of protein cross-linking methods for use with amine-containing phospholipids.[6][14]

Materials:

  • Phospholipids including phosphatidylethanolamine (PE)

  • Hydration buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis tubing or SEC column

Procedure:

  • Liposome Preparation:

    • Prepare liposomes containing PE as described in Protocol 1, step 1.

  • Cross-Linking Reaction:

    • To the liposome suspension, add glutaraldehyde to a final concentration of 0.1-1% (v/v). The optimal concentration should be determined experimentally.

    • Incubate the mixture at room temperature for 15-60 minutes with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted glutaraldehyde is quenched.

  • Purification and Analysis:

    • Purify the cross-linked liposomes as described in Protocol 1, step 3.

    • Analyze the liposomes and the cross-linked products as described in Protocol 1, step 4.

Protocol 3: Chemical Cross-Linking of Phosphatidylserine (PS)-Containing Liposomes using EDC/NHS

This protocol is adapted from established bioconjugation techniques for use with carboxyl-containing phospholipids.[2][7]

Materials:

  • Phospholipids including phosphatidylserine (PS)

  • Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling buffer (e.g., PBS, pH 7.2-7.5)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-containing cross-linker (if cross-linking PS to another molecule) or liposomes containing an amine-functionalized lipid.

  • Quenching solution (e.g., 1 M hydroxylamine (B1172632) or 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or SEC column

Procedure:

  • Liposome Preparation:

    • Prepare liposomes containing PS in the activation buffer as described in Protocol 1, step 1.

  • Activation of Carboxyl Groups:

    • Add EDC and Sulfo-NHS to the liposome suspension. A molar excess of EDC and Sulfo-NHS over the accessible carboxyl groups is typically used (e.g., 10-fold and 4-fold molar excess, respectively).[2]

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups of PS.

  • Coupling Reaction:

    • If cross-linking to an amine-containing molecule or another liposome population, add it to the activated liposome suspension. Adjust the pH to 7.2-7.5 with the coupling buffer.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the quenching solution to stop the reaction and hydrolyze unreacted NHS-esters.

    • Incubate for 15 minutes.

  • Purification and Analysis:

    • Purify the cross-linked liposomes as described in Protocol 1, step 3.

    • Analyze the liposomes and the cross-linked products as described in Protocol 1, step 4.

Visualization of Cross-Linking Chemistries

The following diagrams illustrate the basic principles of the discussed cross-linking chemistries.

G cluster_photo Photo-Activatable Cross-Linking A Phospholipid with Photo-Reactive Group B UV Light Activation A->B C Formation of Highly Reactive Intermediate B->C D Covalent Cross-Link with Neighboring Molecule C->D

Mechanism of photo-activatable cross-linking.

G cluster_chem Chemical Cross-Linking (e.g., EDC/NHS) E Phospholipid with Carboxyl Group (PS) F Activation with EDC and NHS E->F G Formation of NHS-ester Intermediate F->G H Reaction with Primary Amine (e.g., on PE) G->H I Stable Amide Bond (Cross-Link) H->I

Mechanism of EDC/NHS chemical cross-linking.

Conclusion

The choice of a cross-linking chemistry for phospholipids depends heavily on the specific research question and the nature of the lipid system. Photo-activatable cross-linkers offer excellent temporal control, making them ideal for studying dynamic processes and capturing transient interactions. Among them, benzophenones and diazirines generally provide higher cross-linking efficiencies than aryl azides, albeit with their own potential drawbacks.

Chemical cross-linkers, on the other hand, are well-suited for creating stable, covalently linked liposomal structures. EDC/NHS chemistry provides a highly specific and efficient method for cross-linking phospholipids with carboxyl and amine groups, forming robust amide bonds. Glutaraldehyde offers a simpler, though less specific, alternative for cross-linking amine-containing phospholipids.

Careful consideration of the reaction conditions, potential side-products, and the impact of the cross-linker on the lipid bilayer's properties is essential for successful and meaningful cross-linking studies. The provided protocols offer a starting point for researchers to develop and optimize their specific cross-linking experiments.

References

Evaluating the Therapeutic Efficacy of Drug-Loaded 18:1 Caproylamine PE Liposomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with liposomal formulations standing out as a clinically established and versatile platform. Among the myriad of lipid compositions available, those incorporating functionalized lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), or 18:1 Caproylamine PE, are gaining attention for their potential to enhance therapeutic efficacy. This guide provides a comparative analysis of drug-loaded this compound liposomes, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of this drug delivery system.

Introduction to this compound Liposomes

This compound is a functionalized phospholipid featuring a caproylamine headgroup. This modification introduces a primary amine group on the liposome (B1194612) surface, which can be leveraged for various purposes, including altering surface charge and enabling the conjugation of targeting ligands. These characteristics can significantly influence the in vivo behavior of the liposomes, affecting their stability, circulation time, and interaction with target cells.

Comparative Performance Analysis

The therapeutic efficacy of a liposomal drug delivery system is a multifactorial equation, heavily influenced by its physicochemical properties. Here, we compare key performance indicators of this compound liposomes with other common liposomal formulations.

Table 1: Physicochemical Properties and Drug Loading Efficiency
FormulationPrimary LipidsSurface Charge (Zeta Potential)Average Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Release Profile
This compound Liposomes DSPC/Cholesterol/18:1 Caproylamine PESlightly Positive80 - 150< 0.2Drug-dependent, generally high for anionic drugspH-sensitive, sustained release
Conventional Neutral Liposomes DSPC/CholesterolNeutral100 - 200< 0.2VariablePassive diffusion
PEGylated Liposomes DSPC/Cholesterol/DSPE-PEG2000Near-neutral100 - 150< 0.15High for various drugsSlow, sustained release
Cationic Liposomes DOTAP/DOPEPositive100 - 250< 0.3High for nucleic acidsEndosomal escape-triggered

Note: The values presented are generalized from various studies and can vary significantly based on the specific preparation methods and drug loaded.

Table 2: In Vitro and In Vivo Therapeutic Efficacy
FormulationCellular UptakeIn Vitro CytotoxicityIn Vivo Tumor Suppression (Model)Biodistribution
This compound Liposomes Enhanced for negatively charged cellsIncreased for encapsulated drug vs. free drugData not widely available for direct comparisonPotential for altered RES uptake due to surface charge
Conventional Neutral Liposomes ModerateModerateModerate (e.g., Pancreatic Cancer)[1]Rapid clearance by the Reticuloendothelial System (RES)
PEGylated Liposomes Reduced (stealth effect)High (due to prolonged circulation)Significant (e.g., Colon Carcinoma)[2]Prolonged circulation, accumulation in tumor tissue (EPR effect)
Cationic Liposomes High (electrostatic interaction)High, but can have intrinsic toxicitySignificant for gene therapy (e.g., Pancreatic Cancer)[3]Rapid clearance, potential for lung accumulation

Experimental Protocols

Detailed and reproducible experimental design is paramount in evaluating therapeutic efficacy. Below are standard protocols for the preparation and characterization of drug-loaded this compound liposomes.

Liposome Preparation: Thin-Film Hydration Method
  • Lipid Film Formation: A mixture of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), cholesterol, and this compound (in a desired molar ratio, e.g., 55:40:5) is dissolved in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v). The solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration process is carried out above the phase transition temperature of the lipids, with gentle agitation.

  • Sizing: The resulting multilamellar vesicles are downsized to form small unilamellar vesicles by probe sonication or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

  • Purification: Unencapsulated drug is removed by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.[4][5][6]

Characterization of Liposomes
  • Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using Laser Doppler Velocimetry to assess surface charge.

  • Encapsulation Efficiency (EE%): Calculated using the formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100. The amount of encapsulated drug is determined after lysing the liposomes with a suitable solvent and quantifying the drug content using techniques like UV-Vis spectrophotometry or HPLC.[7]

  • In Vitro Drug Release: The liposomal formulation is incubated in a release medium (e.g., PBS at 37°C) and samples are withdrawn at different time points. The amount of released drug is quantified to determine the release kinetics.

Visualizing Workflows and Pathways

Experimental Workflow for Efficacy Evaluation

G cluster_prep Liposome Preparation & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies prep Thin-Film Hydration sizing Extrusion/Sonication prep->sizing purification Purification sizing->purification char Size, Zeta, EE% purification->char uptake Cellular Uptake Assay char->uptake cytotoxicity Cytotoxicity Assay (MTT) char->cytotoxicity treatment Systemic Administration char->treatment cell_culture Cancer Cell Culture cell_culture->uptake cell_culture->cytotoxicity animal_model Tumor Xenograft Model animal_model->treatment efficacy Tumor Growth Inhibition treatment->efficacy biodist Biodistribution Analysis treatment->biodist

Workflow for evaluating therapeutic efficacy.
Potential Signaling Pathway for Apoptosis Induction by a Liposomal Anticancer Drug

G liposome Drug-Loaded This compound Liposome cell Cancer Cell liposome->cell Binding & Internalization endocytosis Endocytosis cell->endocytosis release Drug Release endocytosis->release target Intracellular Target (e.g., DNA, Kinases) release->target caspase_cascade Caspase Cascade Activation target->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Simplified apoptosis signaling pathway.

Discussion and Future Perspectives

The inclusion of this compound in liposomal formulations presents a promising strategy for enhancing drug delivery. The primary amine group on the surface can lead to a slightly positive zeta potential, which may improve interactions with negatively charged cancer cell membranes, potentially leading to increased cellular uptake. However, this positive charge could also lead to faster clearance by the reticuloendothelial system compared to neutral, PEGylated liposomes.

Direct comparative studies on the in vivo therapeutic efficacy of drug-loaded this compound liposomes versus other formulations are currently limited in the public domain. A patent application suggests that a high dose of 1:18 Caproylamine PE alone was not protective in a viral challenge model, indicating the importance of the encapsulated drug and the overall formulation.[8] Further research is warranted to fully elucidate the in vivo performance, including pharmacokinetics, biodistribution, and therapeutic efficacy in various disease models.

Future studies should focus on a direct comparison of this compound liposomes with established platforms like Doxil® (a PEGylated liposomal doxorubicin). Moreover, the potential for surface modification of the amine group with targeting ligands (e.g., antibodies, peptides) to improve tumor-specific delivery is a promising avenue for further development.

References

Safety Operating Guide

Proper Disposal of 18:1 Caproylamine PE: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 18:1 Caproylamine PE is critical for maintaining laboratory safety and environmental responsibility. This document provides detailed procedures for researchers, scientists, and drug development professionals, ensuring that disposal methods align with regulatory requirements and best practices. The appropriate disposal route for this compound, also known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), is contingent on its physical state (solid or in solution) and the nature of any solvent used.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) specific to the product in hand. Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, should be worn at all times. All handling of this compound, particularly when in a volatile solvent, should be conducted in a well-ventilated laboratory hood.

Disposal of Pure this compound (Solid)

When in its pure, solid form, this compound is generally not classified as a hazardous substance. However, it is crucial to confirm this with the supplier's SDS. For non-hazardous solid waste, the following procedure applies:

  • Confirmation: Double-check the SDS to confirm the non-hazardous classification.

  • Packaging: Collect the waste material in a clearly labeled, sealed container. The label should include the full chemical name and state that it is non-hazardous waste.

  • Disposal: Dispose of the container in the regular laboratory trash, in accordance with your institution's specific policies for non-hazardous chemical waste.[1][2]

Disposal of this compound in Solution

More commonly, this compound is supplied dissolved in a solvent, such as chloroform (B151607) or ethanol. In these instances, the solvent dictates the hazardous nature of the waste and the corresponding disposal protocol.

Solution in Chloroform or Other Halogenated Solvents:

Waste containing halogenated solvents is considered hazardous and must be disposed of accordingly.

  • Segregation: Collect the this compound solution in a designated, sealed, and properly labeled hazardous waste container for halogenated organic solvents.[3][4] Do not mix with non-halogenated waste.

  • Labeling: The container must be labeled with a hazardous waste tag that clearly identifies the contents, including the full name of all chemical components and their approximate concentrations.

  • Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.

  • Collection: Arrange for pickup and disposal by a certified hazardous waste contractor through your EHS office.

Solution in Ethanol or Other Non-Halogenated Solvents:

Waste containing flammable, non-halogenated solvents is also considered hazardous.

  • Segregation: Collect the solution in a designated, sealed, and properly labeled hazardous waste container specifically for non-halogenated organic solvents.[3][4]

  • Labeling: As with halogenated waste, the container must have a hazardous waste tag detailing all chemical constituents and their concentrations.

  • Storage: Keep the sealed container in a designated satellite accumulation area, away from sources of ignition.

  • Collection: Schedule a pickup for disposal through your institution's EHS department.

Summary of Disposal Guidelines

Form of this compound Hazard Classification Disposal Container Disposal Method
Pure Solid Typically Non-Hazardous (Confirm with SDS)Labeled, sealed containerInstitutional non-hazardous chemical waste stream[1][2]
In Halogenated Solvent (e.g., Chloroform) HazardousLabeled, sealed container for halogenated wasteCollection by institutional EHS for hazardous waste disposal
In Non-Halogenated Solvent (e.g., Ethanol) HazardousLabeled, sealed container for non-halogenated wasteCollection by institutional EHS for hazardous waste disposal

Experimental Protocols

This document does not cite specific experiments but provides general disposal protocols. For detailed methodologies of experiments using this compound, please refer to relevant published research articles or established laboratory protocols. The disposal procedures outlined here are based on standard laboratory safety guidelines and information typically found in Safety Data Sheets for this type of chemical.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Start: Identify Waste (this compound) B Is the waste in a solvent? A->B C Pure Solid B->C No D In Solution B->D Yes E Consult SDS for Hazard Classification C->E H Is the solvent halogenated? D->H F Is it classified as hazardous? E->F G Dispose as Non-Hazardous Solid Chemical Waste F->G No I Collect in Halogenated Organic Waste Container F->I Yes L Follow Institutional Guidelines G->L H->I Yes J Collect in Non-Halogenated Organic Waste Container H->J No K Arrange for EHS Pickup I->K J->K K->L

Caption: Decision tree for the disposal of this compound.

References

Personal protective equipment for handling 18:1 Caproylamine PE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 18:1 Caproylamine PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)). It is intended for researchers, scientists, and professionals in drug development to ensure the safe laboratory use of this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Required Equipment Specifications & Remarks
Eye Protection Safety glasses with side shields or gogglesEnsure a complete seal around the eyes to protect from splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for integrity before use and change them frequently.
Body Protection Laboratory coatShould be fully buttoned to provide maximum coverage.
Respiratory Protection Not generally required under normal use with adequate ventilationA NIOSH-approved respirator may be necessary if handling large quantities or if dust/aerosols are generated.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency. The following table outlines the initial steps to take in case of exposure.

Exposure Type Immediate Action First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes.Remove contact lenses if present and easy to do so. Seek prompt medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.If irritation persists, seek medical advice.
Inhalation Move to fresh air.If breathing becomes difficult, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.Seek immediate medical attention.

Handling and Disposal Plan

Proper handling and disposal are essential to maintain a safe laboratory environment and comply with regulations.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid direct contact with the substance.

  • Prevent the formation of dust and aerosols.

  • Keep the container tightly closed when not in use.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the substance to enter drains or waterways.

  • Contaminated packaging should be treated as the substance itself.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound from preparation to disposal.

G prep Preparation - Don PPE - Work in fume hood handle Handling - Weigh/dissolve - Avoid dust/aerosols prep->handle exp Experimentation - Perform procedure handle->exp decon Decontamination - Clean workspace - Remove PPE exp->decon dispose Disposal - Segregate waste - Follow regulations decon->dispose

Caption: Safe handling workflow for this compound.

Logical Relationship of Safety Measures

The interplay of engineering controls, personal protective equipment, and procedural protocols is fundamental to ensuring safety when working with laboratory chemicals.

G safety Overall Safety eng Engineering Controls (Fume Hood) safety->eng ppe Personal Protective Equipment safety->ppe proc Procedural Protocols (SOPs) safety->proc

Caption: Interrelationship of laboratory safety components.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.